5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALKTCNNPFHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694649 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-46-3 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The heterobicyclic scaffold of 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. The targeted introduction of specific functionalities onto this scaffold is a key strategy in the development of novel therapeutics. This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway to a key derivative, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a valuable building block for drug discovery programs.
This document will delve into the strategic considerations behind the chosen synthetic route, providing detailed, step-by-step protocols and the underlying chemical principles. The presented pathway is designed for reproducibility and scalability, addressing the practical needs of research and development laboratories.
Strategic Overview: A Convergent Approach
The synthesis of this compound can be efficiently achieved through a convergent strategy. This approach involves the initial construction of a pre-functionalized pyridine precursor, which is then elaborated to form the fused pyrrole ring with the desired carboxylic acid functionality. This method offers superior control over regioselectivity compared to the direct functionalization of the parent 1H-pyrrolo[3,2-b]pyridine core.
Two primary pathways will be explored in this guide:
-
Pathway A: The Larock Indole Synthesis Approach. This elegant palladium-catalyzed reaction allows for the direct construction of the pyrrolo[3,2-b]pyridine scaffold from a readily available di-brominated aminopyridine and a suitable alkyne.
-
Pathway B: The Post-Cyclization Functionalization Approach. This strategy involves the synthesis of the 5-bromo-1H-pyrrolo[3,2-b]pyridine core, followed by the regioselective introduction of the carboxylic acid group at the 3-position via a Vilsmeier-Haack reaction and subsequent oxidation.
The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific expertise within the laboratory. Both routes are presented with detailed experimental procedures to ensure successful implementation.
Pathway A: The Larock Indole Synthesis Approach
The Larock indole synthesis is a powerful and versatile method for the construction of indole and azaindole systems.[1][2][3] It involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. In our case, we will utilize 2-amino-3,5-dibromopyridine as the key starting material, which already possesses the bromine atom at the desired 5-position of the final product.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-3,5-dibromopyridine is a commercially available and relatively inexpensive starting material.[4] Its structure is ideal as the amino group and the ortho-bromine atom are perfectly positioned for the Larock cyclization, while the bromine at the 5-position remains as a spectator group, incorporated directly into the final product.
-
Alkyne Partner: The choice of the alkyne is critical for the introduction of the 3-carboxylic acid group. An alkyne bearing a protected carboxyl group or a precursor that can be readily converted to a carboxylic acid is required. For this pathway, we will utilize an alkyne with a silyl group, which can direct the regioselectivity of the cyclization and can be later transformed.
-
Catalyst System: The selection of the palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. Bulky phosphine ligands are often employed to promote the desired reactivity.
Experimental Workflow Diagram (Pathway A):
Caption: Larock Synthesis for the Target Molecule.
Step-by-Step Experimental Protocol (Pathway A):
Step 1: Larock Indole Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3,5-dibromopyridine (1.0 eq.), ethyl propiolate (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as XPhos (0.1 eq.).
-
Solvent and Base: Add anhydrous dioxane as the solvent, followed by the addition of a base, such as potassium carbonate (2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq.) to the solution and stir at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3,5-dibromopyridine, Ethyl propiolate | Pd(OAc)₂, XPhos, K₂CO₃ | Dioxane | 100 | 12-24 | 60-75 |
| 2 | Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | LiOH | THF/H₂O | RT | 4-6 | 85-95 |
Pathway B: Post-Cyclization Functionalization Approach
Causality Behind Experimental Choices:
-
Synthesis of the Core: The 5-bromo-1H-pyrrolo[3,2-b]pyridine intermediate can be synthesized through various methods, including the cyclization of a suitably substituted pyridine precursor. For the purpose of this guide, we will assume this intermediate is available.
-
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] The pyrrole ring of the 4-azaindole system is activated towards electrophilic substitution, and the reaction is expected to proceed regioselectively at the C-3 position.
-
Oxidation: The resulting 3-formyl group can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate or Pinnick oxidation conditions.
Experimental Workflow Diagram (Pathway B):
Caption: Post-Cyclization Functionalization Pathway.
Step-by-Step Experimental Protocol (Pathway B):
Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 5-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.
-
Oxidation: Add 2-methyl-2-butene (5.0 eq.) followed by a solution of sodium chlorite (NaClO₂) (4.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq.) in water.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
| Step | Reactant | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | POCl₃, DMF | DMF | 60-80 | 2-4 | 70-85 |
| 2 | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | RT | 4-8 | 80-90 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry.
-
Spectroscopic Confirmation: Each intermediate and the final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their identity and purity. The expected spectral data should be consistent with the proposed structures.
-
Chromatographic Purity: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC). A purity of >95% is generally considered acceptable for subsequent applications in drug discovery.
-
Reproducibility: The provided reaction conditions, including stoichiometry, temperature, and reaction times, are optimized for reproducibility. However, minor adjustments may be necessary depending on the specific laboratory setup and the purity of the reagents.
Conclusion
This technical guide has outlined two robust and efficient synthetic pathways for the preparation of this compound. The Larock indole synthesis approach offers a convergent and elegant route, while the post-cyclization functionalization pathway provides a reliable alternative. By providing detailed experimental protocols and the rationale behind the synthetic design, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to access this valuable building block for the synthesis of novel and potentially life-saving therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
physicochemical properties of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold
The pyrrolopyridine nucleus, a heterocyclic scaffold mimicking the purine ring of ATP, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have been successfully developed as potent kinase inhibitors for therapeutic applications, most notably in oncology.[1][2] The compound this compound (CAS 1167056-46-3) belongs to this promising class of molecules.[3] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
This guide provides a comprehensive technical overview of the known and predicted . It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively advance this compound from bench to preclinical evaluation.
Molecular Identity and Structural Attributes
The precise arrangement of atoms and functional groups dictates the fundamental chemical behavior of a molecule. The subject compound is a bicyclic heteroaromatic system featuring a bromine substituent and a carboxylic acid group, which are key modulators of its electronic and steric properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1167056-46-3 | [3] |
| Molecular Formula | C₈H₅BrN₂O₂ | - |
| Molecular Weight | 241.04 g/mol | - |
| Canonical SMILES | C1=C(C=NC2=C1NC=C2C(=O)O)Br | - |
| InChI Key | Not available in search results. | - |
Physicochemical Properties: Knowns and Predictions
While extensive experimental data for this specific isomer is not publicly available, we can infer key properties based on related structures and established chemical principles. The data presented below combines predictions for the parent heterocycle with expert analysis of how the carboxylic acid moiety influences these values.
| Property | Predicted Value | Rationale and Implication for Drug Development |
| pKa | ~4.0-5.0 (acidic), ~1.0-2.0 (basic) | The carboxylic acid group is expected to have a pKa in the typical range for aromatic carboxylic acids. The pyridine nitrogen's basicity is significantly reduced by the electron-withdrawing effects of the fused pyrrole ring and the bromine atom. The pKa is critical for predicting solubility and absorption in the variable pH environments of the gastrointestinal tract. |
| Boiling Point | >332 °C | The predicted boiling point of the parent heterocycle (5-Bromo-1H-pyrrolo[3,2-b]pyridine) is 332.2°C.[4] The addition of the carboxylic acid group, which allows for strong hydrogen bonding, will substantially increase this value. High thermal stability is implied, but degradation may occur before boiling. |
| Density | ~1.8-2.0 g/cm³ | The predicted density of the parent heterocycle is 1.770 g/cm³.[4] The carboxylic acid group will increase the molecular weight and potential for tight crystal packing, likely resulting in a slightly higher density. |
| LogP | 1.5 - 2.5 | The bromine atom increases lipophilicity, while the carboxylic acid group (in its ionized state at physiological pH) increases hydrophilicity. The resulting LogP is expected to be in a range suitable for membrane permeability, a key factor for oral bioavailability. |
Analytical Characterization and Spectroscopic Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum for this compound is not available, a foundational understanding of its structure allows for the prediction of its key spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the bicyclic core, a broad singlet for the pyrrole N-H proton, and another broad singlet for the carboxylic acid O-H proton. The ¹³C NMR would reveal eight distinct carbon signals, including a downfield signal for the carbonyl carbon (~160-170 ppm).
-
Mass Spectrometry (MS) : The mass spectrum should exhibit a characteristic molecular ion (M+) peak and an M+2 peak of nearly identical intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy : Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp N-H stretch from the pyrrole ring (~3300-3500 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).
Essential Experimental Protocols
The following sections detail standardized, self-validating protocols for determining the critical . These methods are fundamental in pharmaceutical sciences for generating reliable data for lead optimization and formulation development.
Determination of Thermodynamic Aqueous Solubility
Causality: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a fundamental property that dictates the maximum achievable concentration in aqueous media, directly impacting oral absorption and the design of intravenous formulations. The shake-flask method remains the gold standard for this measurement.
Methodology: HPLC-UV Shake-Flask Protocol
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Calculation: Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Caption: Workflow for Solubility Determination
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is paramount for predicting how a drug will behave in different parts of the body, such as the stomach (low pH) and intestine (higher pH), which in turn governs its absorption and distribution.
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low.
-
Initial Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups fully.
-
Titration with Base: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated electrode after each incremental addition.
-
Data Plotting: Plot the pH versus the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep inflection in the titration curve. For multiple pKa values, multiple inflections will be observed.
Caption: Workflow for pKa Determination
Safety, Handling, and Storage
Given the structure—a halogenated heterocyclic carboxylic acid—standard laboratory precautions for handling irritant powder compounds should be followed. Data from isomeric compounds provide a useful surrogate for safety assessment.
| Hazard Category | Information (Based on Isomers) | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
-
Handling: Handle in a well-ventilated area or chemical fume hood. Avoid dust formation. Use personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a compound of significant interest due to its privileged pyrrolopyridine core. This guide has synthesized the available structural information and predictive data to present a robust physicochemical profile. The provided experimental protocols offer a clear pathway for researchers to generate the empirical data necessary for informed decision-making in the drug discovery and development pipeline. The combination of its predicted lipophilicity and acidic nature suggests a compound with the potential for favorable ADME properties, warranting further investigation.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 5-BROMO-1H-PYRROLO[3,2-B] PYRIDINE CAS#: 1000341-51-4 [amp.chemicalbook.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, proposed synthesis, physicochemical properties, and prospective applications in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Structure
This compound is a brominated derivative of the 4-azaindole scaffold. The fusion of a pyrrole ring to the pyridine core at the [3,2-b] position, combined with the strategic placement of a bromine atom and a carboxylic acid group, imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of complex bioactive compounds.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1167056-46-3 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC2=C1NC=C2C(=O)O)Br | [1] |
| InChI Key | PCALKTCNNPFHHR-UHFFFAOYSA-N | [1] |
Structural Elucidation
The structure of this compound, as depicted below, features a planar bicyclic system. The electron-withdrawing nature of the bromine atom at the 5-position and the carboxylic acid at the 3-position significantly influences the electron density distribution within the aromatic rings, thereby modulating its reactivity and potential biological interactions.
References
A Technical Guide to the Spectral Analysis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from the closely related parent compound, 5-Bromo-1H-pyrrolo[3,2-b]pyridine, to provide a robust predictive analysis. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of this and similar molecules in medicinal chemistry and materials science.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of the fused pyrrolo[3,2-b]pyridine ring system, coupled with the electronic effects of the bromine and carboxylic acid substituents, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.
A Technical Guide to the Solubility of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid for Researchers and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that dictates the developability of a new chemical entity into a viable therapeutic agent.[1] Poor aqueous solubility can significantly hinder a compound's absorption and bioavailability, leading to unpredictable in vivo performance and potential downstream challenges in formulation development.[2] This in-depth technical guide focuses on 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.[1] While specific experimental solubility data for this compound is not extensively published, this guide provides a comprehensive framework for its solubility assessment. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of such data in the context of drug discovery and development. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to design and execute robust solubility studies and make informed decisions in their research endeavors.
Introduction: The Pivotal Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a cornerstone of "drug-likeness." A drug must be in solution to be absorbed from its site of administration, typically the gastrointestinal tract for orally delivered therapeutics.[4] Insufficient solubility can lead to low and erratic absorption, resulting in suboptimal therapeutic efficacy and high inter-patient variability.[2]
This compound, with its fused heterocyclic ring system, bromine substituent, and a carboxylic acid group, presents a unique profile of hydrophilicity and lipophilicity that warrants a thorough investigation of its solubility.[1] The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, and understanding the impact of its substituents on solubility is crucial for guiding lead optimization efforts.[5]
This guide will equip the reader with the fundamental knowledge and practical methodologies to comprehensively characterize the solubility of this compound and similar compounds.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[6] This equilibrium is governed by the free energy change of the dissolution process, which is influenced by several factors:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice. Higher lattice energy generally leads to lower solubility.
-
Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Favorable interactions between the solute and solvent (e.g., hydrogen bonding, dipole-dipole interactions) result in higher solvation energy and increased solubility.
-
Entropy of Solution: The change in disorder of the system upon dissolution. Generally, dissolution leads to an increase in entropy, which favors the process.
-
pH and pKa: For ionizable compounds like this compound (which has a carboxylic acid group), the pH of the aqueous medium and the compound's pKa are critical determinants of solubility. The ionized form of a compound is typically much more soluble in water than its neutral form. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms at a given pH.
For this compound, the presence of the carboxylic acid group suggests that its aqueous solubility will be significantly higher at pH values above its pKa, where it will exist predominantly as the carboxylate anion. Conversely, at pH values below its pKa, the non-ionized form will dominate, likely leading to lower solubility. The aromatic rings contribute to its lipophilicity, while the nitrogen atoms in the rings and the carboxylic acid group can participate in hydrogen bonding with protic solvents.
Experimental Determination of Solubility: Protocols and Best Practices
In the realm of drug discovery and development, two types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[7]
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility assays are designed for rapid screening of a large number of compounds and are particularly useful in the early stages of drug discovery.[8] These assays measure the concentration of a compound in solution after it is introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer and a short equilibration period.[9] The resulting solubility value is often a supersaturated state and can be higher than the true thermodynamic solubility.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the final desired compound concentrations (typically in a serial dilution format). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Equilibration: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[8]
-
Detection of Precipitation: Determine the concentration at which precipitation occurs. This can be done using several methods:
-
Nephelometry: Measures the scattering of light by suspended particles (precipitate).
-
UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance at the compound's λmax.[10]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the compound in the supernatant.[8]
-
References
- 1. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 2. evotec.com [evotec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Investigational Potential of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Drug Discovery
An In-depth Technical Guide
Abstract
The pyrrolopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its profound and versatile biological activities. This guide focuses on a specific, under-explored derivative, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1167056-46-3)[1] . While direct biological data for this compound is scarce, its structural architecture provides a compelling, hypothesis-driven basis for significant therapeutic potential, primarily as a protein kinase inhibitor. This document synthesizes data from structurally analogous compounds, established biochemical principles, and field-proven drug development strategies to construct a comprehensive rationale for its potential activities. We will deconstruct the molecule's key functional components, propose primary and secondary biological targets, and provide a detailed, actionable workflow for its experimental validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to identify and validate novel small molecule candidates.
Part 1: Structural and Physicochemical Rationale for Potential Biological Activity
The therapeutic potential of a small molecule is encoded in its structure. For this compound, three key features converge to create a compelling starting point for drug discovery: the pyrrolopyridine core, the 3-carboxylic acid, and the 5-bromo substituent.
The Pyrrolo[3,2-b]pyridine Core: A Kinase Hinge-Binding Motif
The pyrrolopyridine nucleus is a bioisostere of purine, the core of adenosine triphosphate (ATP). This structural mimicry is the foundation of its potent and widespread activity as a kinase inhibitor[2]. The nitrogen atoms within the fused ring system are positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, the same interactions that anchor ATP itself. This allows pyrrolopyridine derivatives to act as competitive inhibitors, blocking the enzyme's function. Numerous successful kinase inhibitors and clinical candidates are built upon related pyrrolopyridine and azaindole scaffolds, targeting a wide array of kinases involved in oncology and inflammatory diseases[2][3][4][5]. The market-approved melanoma drug vemurafenib, for instance, features a pyrrolopyridine core that is crucial for its inhibitory action[2].
Caption: ATP-mimicry by the pyrrolopyridine core.
The Role of the 3-Carboxylic Acid Group: A Double-Edged Sword
The carboxylic acid is a potent functional group capable of forming strong hydrogen bonds and salt-bridge interactions with basic residues (like lysine or arginine) in a target's active site. This can significantly enhance binding affinity. However, from a drug development perspective, carboxylic acids are often considered a liability. Their ionizable nature at physiological pH can lead to poor cell membrane permeability, high plasma clearance, and rapid metabolism via glucuronidation, ultimately resulting in poor oral bioavailability[6].
This duality makes the carboxylic acid an ideal position for optimization. An initial screen can confirm its importance for activity, while subsequent lead optimization can focus on replacing it with a suitable bioisostere . Bioisosteres are functional groups with similar steric and electronic properties that can maintain biological activity while improving pharmacokinetic profiles[7]. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, which offer modulated acidity and metabolic stability[6][8].
The 5-Bromo Substituent: A Vector for Potency and Derivatization
The bromine atom serves two strategic purposes. First, halogens can form favorable "halogen bonds" or occupy specific hydrophobic pockets within an enzyme active site, often leading to a substantial increase in potency. Second, and perhaps more importantly, the bromine atom is an exceptionally versatile synthetic handle. It enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid and systematic synthesis of a library of analogs[9]. By replacing the bromine with various aryl, heteroaryl, or alkyl groups, researchers can probe the surrounding chemical space to optimize potency, selectivity, and physicochemical properties—a core tenet of structure-activity relationship (SAR) studies.
Part 2: Hypothesized Biological Targets and Therapeutic Areas
Primary Hypothesis: Protein Kinase Inhibition
Given the scaffold's identity as a potent ATP-mimetic, the most compelling hypothesis is that this compound functions as a protein kinase inhibitor. Analysis of related pyrrolopyridine isomers provides a rational basis for selecting initial kinase families for screening:
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have shown high potency against FGFR1, 2, and 3, which are implicated in various cancers[5][10].
-
FMS Kinase (CSF-1R): The pyrrolo[3,2-c]pyridine core is found in potent and selective inhibitors of FMS kinase, a key driver of tumor-associated macrophages and inflammatory conditions like rheumatoid arthritis[3][4].
-
VEGFR, EGFR, HER2, CDKs: Other related scaffolds have demonstrated broad activity against key kinases involved in angiogenesis and cell cycle progression[11][12].
Based on these precedents, the primary therapeutic areas to investigate are Oncology (e.g., breast, ovarian, prostate cancers) and Inflammatory Disorders .
Secondary Hypotheses: Broader Biological Screening
While kinase inhibition is the primary hypothesis, the pyrrolopyridine scaffold is versatile. Literature on related compounds suggests other potential activities that could be explored in broader screening efforts:
-
Antibacterial Activity: Certain pyrrole and pyrrolopyridine derivatives have shown potent activity against bacteria, including Mycobacterium tuberculosis[13].
-
Antiparasitic Activity: Pyrrolopyridines have been investigated as agents against trypanosomatid parasites like Trypanosoma cruzi and Leishmania mexicana[14].
Part 3: A Proposed Workflow for Biological Activity Validation
A structured, multi-stage approach is essential to efficiently validate the hypothesized activity, confirm the mechanism, and establish a foundation for further development.
Caption: Proposed experimental validation workflow.
Stage 1: Initial Target Validation & Broad Kinase Profiling
Causality: The most efficient way to begin is with a broad, unbiased screen to identify the compound's primary targets. This avoids focusing prematurely on a single hypothesized kinase and may reveal unexpected activities.
Protocol: Commercial Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Service Provider: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX, Promega).
-
Assay Conditions: Request a broad panel screen (e.g., KinaseProfiler™) against >400 human kinases. The initial screen should be run at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chance of detecting activity.
-
Data Analysis: The primary output will be the percent inhibition for each kinase relative to a control. Hits are typically defined as kinases showing >50% or >75% inhibition.
Data Presentation: Initial Kinase Screen Results
| Kinase Target | % Inhibition @ 1 µM | Kinase Family | Potential Indication |
|---|---|---|---|
| FGFR1 | 92% | Tyrosine Kinase | Oncology |
| FMS (CSF-1R) | 85% | Tyrosine Kinase | Oncology, Inflammation |
| CDK2 | 65% | Serine/Threonine Kinase | Oncology |
| VEGFR2 | 58% | Tyrosine Kinase | Oncology |
| PIM1 | 15% | Serine/Threonine Kinase | N/A |
| ... | ... | ... | ... |
Stage 2: In Vitro Cellular Assays for Anticancer Activity
Causality: After identifying promising kinase targets, the next critical step is to determine if this biochemical activity translates into a functional effect in a relevant cellular context. An antiproliferative assay is the standard method for this.
Protocol: Cell Viability (MTT) Assay
-
Cell Line Selection: Based on the kinase screen results (Table 1), select cancer cell lines known to be dependent on the identified kinases (e.g., for FGFR1, use a breast cancer line like MDA-MB-134; for FMS, use an ovarian cancer line like SK-OV-3). Include a non-cancerous cell line (e.g., MRC-5 fibroblasts) to assess selectivity[3][4].
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Solubilize the formazan crystals with DMSO or a solubilization buffer. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to calculate the IC50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation: Antiproliferative IC50 Values
| Cell Line | Primary Kinase Dependency | IC50 (µM) |
|---|---|---|
| MDA-MB-134 (Breast) | FGFR1 | 0.15 |
| SK-OV-3 (Ovarian) | FMS (CSF-1R) | 1.78 |
| LNCaP (Prostate) | Multiple | 0.95 |
| MRC-5 (Normal Fibroblast) | N/A | >50 |
Stage 3: Mechanistic Validation via Target Engagement
Causality: A potent IC50 in a cell line is promising, but it does not prove that the compound is working through the hypothesized target. A target engagement assay, such as a Western blot, is required to confirm that the compound inhibits the kinase in the cell, leading to a reduction in downstream signaling.
Protocol: Western Blot for Phospho-Kinase Levels
-
Cell Treatment: Culture the most sensitive cell line (e.g., MDA-MB-134) and treat with the compound at concentrations around its IC50 value (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR1).
-
Incubate with a secondary antibody conjugated to HRP (horseradish peroxidase).
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-FGFR1) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms on-target activity.
Caption: Inhibition of a kinase signaling pathway.
Part 4: Future Directions and Lead Optimization
Once on-target activity is confirmed, the compound becomes a validated hit and a starting point for lead optimization.
-
SAR Expansion: Utilize the 5-bromo position as a synthetic anchor for cross-coupling reactions to build a library of analogs. This will define the SAR and allow for the optimization of potency and selectivity.
-
Bioisosteric Replacement: Address the potential pharmacokinetic liabilities of the 3-carboxylic acid. Synthesize analogs where this group is replaced with a tetrazole, sulfonamide, or other bioisosteres to improve drug-like properties without sacrificing potency[7][8].
-
ADME/Tox Profiling: For the most promising analogs, initiate early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling to assess properties like metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity.
Conclusion
While not yet characterized biologically in the public domain, This compound represents a molecule of high potential. Its structure contains the essential features of a kinase inhibitor: a purine-mimetic core for hinge binding, a key interaction group in the carboxylic acid, and a versatile synthetic handle in the bromine atom. The logical framework and experimental workflow detailed in this guide provide a clear and robust path forward for researchers to unlock its potential. Through systematic validation—from broad screening to mechanistic confirmation—this compound could serve as a valuable starting point for the development of novel therapeutics in oncology, immunology, and beyond.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives and Analogs: A Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, a prominent heterocyclic scaffold, has emerged as a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties provide a versatile platform for the synthesis of a diverse array of derivatives and analogs with significant biological activities. This guide offers a comprehensive exploration of this chemical entity, from its fundamental synthesis to its role in the modulation of critical signaling pathways implicated in cancer and metabolic disorders. We will delve into the nuanced structure-activity relationships of its derivatives, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their therapeutic potential.
The this compound Core: A Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a bicyclic heterocyclic system that fuses a pyrrole ring with a pyridine ring. This arrangement confers a unique set of physicochemical properties, including the capacity for hydrogen bonding and aromatic stacking interactions, which are crucial for molecular recognition in biological systems. The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 3-position of this core structure provides two key functional handles for synthetic elaboration.
The bromine atom serves as a versatile site for introducing a wide range of substituents through various cross-coupling reactions, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, enabling the modulation of solubility, cell permeability, and target engagement.
Synthetic Strategies: Building the Core and its Derivatives
The synthesis of the this compound core and its subsequent derivatization into bioactive molecules is a multi-step process that demands careful control of reaction conditions.
Core Synthesis
A common synthetic route to the 4-azaindole core involves the cyclization of appropriately substituted pyridine precursors. While specific, high-yield syntheses for the this compound are often proprietary, general strategies for related azaindoles can be adapted.
Derivatization of the Carboxylic Acid: Amide Coupling
The carboxylic acid at the 3-position is a key diversification point. Amide bond formation is a widely employed strategy to introduce a variety of functional groups, significantly impacting the biological activity of the resulting derivatives.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the activation.
-
Addition of Amine: Introduce the desired amine component to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.
Therapeutic Targeting: From Kinases to Metabolic Enzymes
Derivatives of this compound have demonstrated potent and selective inhibitory activity against a range of therapeutic targets, most notably in the realms of oncology and metabolic diseases.
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[1][2] Inhibition of ACC represents a promising strategy for cancer therapy.[3]
A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as potent inhibitors of ACC1.[4] Structure-activity relationship (SAR) studies have revealed that the pyrrolo[3,2-b]pyridine core acts as a crucial scaffold, with modifications at the 1-position and on the amide substituent significantly influencing inhibitory potency and pharmacokinetic properties.[4]
Signaling Pathway of ACC in Cancer Metabolism
Caption: ACC1 signaling pathway in cancer cells and the inhibitory action of 5-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
The FGF19-FGFR4 signaling pathway is a key driver in the development and progression of certain cancers, particularly hepatocellular carcinoma (HCC).[5][6][7] Consequently, selective inhibition of FGFR4 has emerged as a promising therapeutic strategy.[8]
Novel 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and selective reversible-covalent inhibitors of FGFR4.[9] These compounds have demonstrated significant antiproliferative activity in HCC cell lines.[9] The covalent interaction is facilitated by a unique cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4, which is absent in other FGFR family members, thereby conferring selectivity.[4]
FGFR4 Signaling Pathway in Cancer
Caption: The FGF19-FGFR4 signaling cascade and its inhibition by 5-formyl-pyrrolo[3,2-b]pyridine derivatives.
Biological Evaluation: In Vitro and In Vivo Methodologies
The therapeutic potential of novel this compound derivatives is rigorously assessed through a battery of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Determining the potency and selectivity of these compounds against their target kinases is a critical first step. Luminescence-based assays that quantify ATP consumption are widely used for this purpose.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound or DMSO control. Initiate the reaction by adding the kinase reaction mixture. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[1][3][6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.[1]
In Vivo Efficacy and Pharmacokinetic Studies
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their antitumor efficacy and pharmacokinetic properties.
Workflow for In Vivo Evaluation
Caption: A typical workflow for the in vivo evaluation of a novel anticancer agent.
In vivo studies often involve xenograft models where human cancer cells are implanted into immunocompromised mice. The test compound is administered, and tumor growth is monitored over time.[10] Pharmacokinetic studies are also conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[11]
Structure-Activity Relationship (SAR) and Data Summary
The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various targets.
Table 1: Representative 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives and their Biological Activities
| Compound ID | R1 (at N-1) | R2 (Amide Substituent) | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| ACCi-1 | -CH(CH3)2 | 4-(trifluoromethyl)pyridin-2-yl | ACC1 | 15 | HCT-116 | 50 | [4] |
| FGFR4i-1 | -CH2CH2OCH3 | 3,5-dichloro-4-aminophenyl | FGFR4 | 5 | Hep3B | 37 | [9] |
| FGFR4i-2 | -CH2CH2OCH3 | 3-chloro-4-(pyridin-2-ylmethoxy)phenyl | FGFR4 | 2 | JHH-7 | 32 | [9] |
Data presented are representative examples and may be simplified for clarity.
Future Directions and Conclusion
The this compound scaffold has proven to be a highly productive starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide, particularly the ACC and FGFR4 inhibitors, demonstrate the potential of this chemical class to address unmet medical needs in oncology and beyond.
Future research in this area will likely focus on:
-
Expansion of the Target Landscape: Exploring the activity of these derivatives against other kinases and therapeutic targets.
-
Optimization of Pharmacokinetic Properties: Further refining the scaffold to improve oral bioavailability and metabolic stability.
-
Development of Combination Therapies: Investigating the synergistic effects of these novel inhibitors with existing anticancer agents.
References
- 1. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 3. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 9. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: Sourcing, Characterization, and Application in Drug Discovery
Abstract
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, an analogue of the 4-azaindole scaffold, represents a strategically important building block for medicinal chemistry and drug development. Its unique heterocyclic core, combined with orthogonally reactive functional groups—a bromine atom and a carboxylic acid—provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers and drug development professionals, addressing the critical aspects of sourcing this compound, including the common pitfalls of isomeric ambiguity. It further outlines a proposed synthetic strategy, provides a framework for rigorous analytical characterization, details its vast potential in medicinal chemistry, and summarizes essential safety and handling protocols.
Chapter 1: The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. It is often employed as a bioisosteric replacement for the native indole nucleus found in numerous biologically active molecules. The introduction of a nitrogen atom into the six-membered ring modifies the electronic properties of the scaffold, influencing its hydrogen bonding capabilities, metabolic stability, and solubility—key parameters in drug design.
This compound is a particularly valuable derivative. The functional groups at the 3 and 5 positions are prime handles for chemical elaboration:
-
Carboxylic Acid (C3-position): This group serves as a versatile anchor for forming amide bonds, which are fundamental in building libraries of compounds for screening. It can also be converted into esters, ketones, or other functional groups.
-
Bromine Atom (C5-position): The bromo-substituent is an ideal electrophilic partner for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to expand the chemical space.
Chapter 2: Commercial Availability and Strategic Procurement
Sourcing specialized chemical reagents like this compound requires diligence, primarily due to the existence of multiple structural isomers that are often confused in commercial listings.
The Critical Challenge of Isomerism
It is imperative to distinguish the target molecule, the [3,2-b] isomer, from its closely related counterparts such as pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. A mismatch in the core scaffold will lead to fundamentally different molecular geometries and biological activities. The most reliable method for ensuring the correct isomer is to verify the Chemical Abstracts Service (CAS) number.
-
Target Isomer: 5-Bromo-1H-pyrrolo[3,2-b ]pyridine-3-carboxylic acid
-
Verified CAS Number: 1167056-46-3
Table 1: Commercial Supplier Information
| Supplier | CAS Number | Notes |
| AbacipharmTech | 1167056-46-3 | Listed as a primary product.[1] |
| Amerigo Scientific | Not specified, but product name matches. | A specialty distributor serving the life sciences.[2] |
Note: Researchers should always confirm the CAS number with the supplier before purchase and request a Certificate of Analysis (CoA) to verify the structure and purity.
Chapter 3: Synthesis and Purification Strategies
While commercially available from specialty suppliers, understanding the synthetic route to this compound provides valuable context for potential impurities and scale-up considerations. As detailed protocols are not widely published, a plausible retrosynthetic approach is proposed below.
Proposed Retrosynthetic Analysis
A logical approach involves the construction of the functionalized 4-azaindole core. The synthesis could begin from a readily available 2-aminopyridine derivative, followed by the construction of the pyrrole ring and subsequent functionalization.
References
A Researcher's Comprehensive Guide to the Safe Handling of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
This guide provides an in-depth technical overview of the essential safety protocols and handling procedures for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory. The methodologies described herein are based on established safety principles and data from authoritative sources to foster a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its structural analogs are heterocyclic compounds often utilized as building blocks in pharmaceutical synthesis.[1] While specific toxicological properties for this exact compound are not extensively documented, data from structurally similar molecules and supplier safety data sheets (SDS) indicate a clear need for careful handling.
The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][5][6][7]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All work with this compound in solid form should be conducted in a well-ventilated area.[8][9] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[10]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][11]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A laboratory coat is required to protect against skin contact.[2]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for spill cleanup, a NIOSH-approved respirator appropriate for the exposure level should be used.[2]
Safe Handling and Storage: Procedural Best Practices
Adherence to strict laboratory protocols is critical to minimize the risk of exposure.
Handling:
-
Do not breathe dust or aerosols.[1]
-
When not in use, ensure the container is tightly closed.[1][3][8][9]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[8][9][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
Storage:
-
Keep the container tightly closed to prevent moisture and air exposure.[1][3][8][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][10][14]
-
The storage area should be clearly labeled with the identity and hazards of the compound.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][11] Seek immediate medical attention.[2][3][11]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation persists, seek medical advice.[1][2]
-
If inhaled: Move the person to fresh air.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][11] Seek medical attention if you feel unwell.[2][3]
-
If swallowed: Do NOT induce vomiting.[3][11] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3][11][12] Seek immediate medical advice.[2][3]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel from the area.[12] Wear appropriate personal protective equipment as outlined in Section 2.[3][12]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[3][12]
-
Containment and Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12][14] For larger spills, it may be necessary to use an inert absorbent material.[10][13]
Waste Disposal: Responsible Stewardship
All waste containing this compound must be handled as hazardous waste.
-
Dispose of surplus and non-recyclable materials through a licensed disposal company.[5][6][12]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[6][12][15]
-
Always follow federal, state, and local regulations for hazardous waste disposal.[6]
Data Summary and Visualization
Table 1: Key Safety and Handling Data for this compound and Analogs
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4][5][7] |
| Recommended PPE | Safety glasses with side shields (or face shield), nitrile gloves, lab coat, and respirator (if needed). | [2][12] |
| First Aid: Eyes | Flush with water for at least 15 minutes and seek immediate medical attention. | [2][3][11] |
| First Aid: Skin | Wash with soap and water; seek medical attention if irritation persists. | [1][2][3] |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly closed container. | [8][9][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][10][14] |
| Spill Cleanup | Avoid dust formation, sweep up, and place in a sealed container for disposal. | [12][14] |
| Disposal | As hazardous waste via a licensed disposal company. | [5][6][12] |
Experimental Workflow: Safe Handling Protocol
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. aksci.com [aksci.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. canbipharm.com [canbipharm.com]
- 15. combi-blocks.com [combi-blocks.com]
Methodological & Application
synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid protocol
An Application Note for the Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound, a key heterocyclic building block for drug discovery and development. The synthesis is based on a robust and logical sequence involving the construction of the pyrrole ring onto a pre-functionalized pyridine core. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and a framework for successful synthesis.
Introduction and Significance
5-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-4-azaindole, and its derivatives are of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a bioisostere of indole and is present in numerous compounds with diverse biological activities. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings[1][2]. The carboxylic acid at the 3-position provides a crucial anchor point for amide bond formation, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This combination of functionalities makes the target molecule a highly valuable intermediate for synthesizing libraries of potential therapeutic agents.
The synthetic strategy outlined herein is designed for clarity, reliability, and scalability, proceeding via a thermally-induced intramolecular cyclization followed by saponification.
Overall Synthetic Workflow
The synthesis is a two-step process starting from the commercially available 3-amino-5-bromopyridine. The first step involves the construction of the pyrrole ring to form an ethyl ester intermediate, which is then hydrolyzed in the second step to yield the final carboxylic acid product.
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
PART A: Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Causality: This step employs a tandem Michael addition/intramolecular cyclization strategy. 3-Amino-5-bromopyridine first acts as a nucleophile, adding to ethyl propiolate to form an enaminoacrylate intermediate. This intermediate is then subjected to high temperatures in a high-boiling solvent (Dowtherm A) to induce a thermal cyclization. This specific cyclization, often a variation of the Conrad-Limpach or related reactions, forms the pyrrole ring fused to the pyridine core.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Amino-5-bromopyridine | 172.99 | 5.00 g | 28.9 | 1.0 |
| Ethyl Propiolate | 98.10 | 3.11 g (2.96 mL) | 31.8 | 1.1 |
| Ethanol (absolute) | - | 100 mL | - | - |
| Dowtherm A | - | 150 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-5-bromopyridine (5.00 g, 28.9 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add ethyl propiolate (2.96 mL, 31.8 mmol) dropwise to the solution over 10 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) to confirm the consumption of the starting amine.
-
After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The crude product is a viscous oil or solid.
-
In a well-ventilated fume hood, add the crude residue to a 500 mL three-neck flask containing Dowtherm A (150 mL). Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Heat the mixture with vigorous stirring to 250-255 °C. Maintain this temperature for 1-2 hours. The high temperature is critical for the intramolecular cyclization.
-
In-Process Control: Monitor the cyclization by taking small aliquots and analyzing via LC-MS to observe the formation of the desired product mass and disappearance of the intermediate.
-
After the reaction is complete, cool the mixture to below 80 °C.
-
Carefully add hexanes (200 mL) to the cooled mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with additional hexanes (3 x 50 mL) to remove the Dowtherm A.
-
Dry the collected solid under vacuum to yield the crude ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
PART B: Synthesis of this compound
Causality: This step is a standard saponification (ester hydrolysis). Lithium hydroxide (LiOH) is used as the base to attack the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. A final acidification step with hydrochloric acid (HCl) protonates the carboxylate to yield the desired carboxylic acid, which typically precipitates from the aqueous solution.
| Reagent | MW ( g/mol ) | Amount (from Part A) | Moles (mmol) | Equivalents |
| Ethyl Ester Intermediate | 269.10 | ~7.78 g (Assumed 100% yield) | 28.9 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 2.08 g | 86.7 | 3.0 |
| Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Water | - | 40 mL | - | - |
| 2M Hydrochloric Acid | - | ~50 mL (or as needed) | - | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add the crude ethyl ester from Part A (~28.9 mmol) and a solvent mixture of THF (80 mL) and water (40 mL).
-
Add lithium hydroxide (2.08 g, 86.7 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
In-Process Control: Monitor the hydrolysis by TLC or LC-MS. The product will have a different retention factor/time and mass than the starting ester. The reaction is complete when the starting ester is no longer observed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Cool the solution in an ice bath and acidify by slowly adding 2M HCl until the pH is approximately 2-3. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (3 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C overnight to yield the final product, this compound.
Trustworthiness and Self-Validation
To ensure the identity and purity of the synthesized compound, a complete analytical characterization is required.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum should show characteristic signals for the aromatic protons on the pyrrolo-pyridine core, as well as the disappearance of the ethyl group signals from the ester and the appearance of a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum should confirm the number of unique carbons and show a characteristic downfield signal for the carboxylic acid carbon (~165-175 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₈H₅BrN₂O₂). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible.
Mechanistic Rationale
The key transformation is the thermal cyclization of the enaminoacrylate intermediate. This proceeds via an intramolecular electrophilic attack of one of the pyridine ring carbons onto the electron-rich enamine double bond, followed by aromatization.
References
Application Notes & Protocols: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of molecular innovation. Among these, the 4-azaindole (pyrrolo[3,2-b]pyridine) core is of paramount importance, serving as a bioisosteric analogue of indole that frequently enhances pharmacological properties such as metabolic stability and receptor binding affinity.[1] The subject of this guide, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1167056-46-3), is a particularly strategic building block. Its structure presents two orthogonal, highly valuable functional handles: a bromine atom at the 5-position, primed for transition-metal-catalyzed cross-coupling reactions, and a carboxylic acid at the 3-position, ready for amide bond formation and other derivatizations.
This unique bifunctionality allows for the systematic and divergent construction of complex molecular architectures. The bromopyridine moiety is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, while the carboxylic acid provides a robust connection point for introducing diverse side chains. This combination is especially powerful in the synthesis of targeted therapeutics, most notably protein kinase inhibitors, where a central heterocyclic core is often decorated with specific aryl, heteroaryl, and amino groups to optimize potency and selectivity.[2][3]
This document serves as a technical guide for researchers, providing field-proven insights and detailed protocols for leveraging this versatile building block in three cornerstone synthetic transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation.
Core Synthetic Applications: Pathways to Molecular Diversity
The strategic utility of this compound lies in its ability to undergo sequential and chemoselective transformations. The following sections detail protocols for its most common and impactful applications.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl linkages. When applying this to our substrate, the primary consideration is the presence of the carboxylic acid and the pyrrole N-H, both of which can interact with the basic conditions of the reaction. While esterification of the carboxylic acid is a viable protective strategy, direct coupling on the free acid is often achievable with careful selection of a mild base.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as PdCl₂(dppf) is effective. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is robust and performs well for a variety of heteroaryl couplings. For more challenging substrates, advanced biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a Pd precatalyst can offer superior results by promoting the rate-limiting reductive elimination step.
-
Base Selection: A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to facilitate the transmetalation step of the catalytic cycle but are generally not reactive enough to cause significant deprotonation and unwanted side reactions with the carboxylic acid at moderate temperatures.
-
Solvent System: A polar aprotic solvent mixture, typically an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is used to dissolve both the organic and inorganic reagents.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the stirred suspension.
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid, facilitating its extraction into the organic phase.
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | Robust for heteroaryl couplings; XPhos for difficult couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Mild conditions to prevent side reactions with the carboxylic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1), DME/H₂O | Good solubility for both organic and inorganic reagents. |
| Temperature | 85 - 100 °C | Provides sufficient energy for catalysis without promoting decarboxylation. |
| Expected Yield | 60 - 90% | Varies based on the coupling partner; electron-rich boronic acids may react faster. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, a common motif in pharmaceuticals. Similar to the Suzuki coupling, the key challenge is preventing interference from the acidic functionalities (N-H and -COOH). The use of a strong, non-nucleophilic base is critical, and often the carboxylic acid is first protected as an ester (e.g., methyl or ethyl) to ensure compatibility with the strongly basic conditions required.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(0) sources like Pd₂(dba)₃ or Pd(OAc)₂ are used in conjunction with sterically hindered biarylphosphine ligands such as XPhos or RuPhos. These bulky ligands facilitate the crucial C-N reductive elimination step from the palladium center, which is often the rate-limiting step of the catalytic cycle.
-
Base Selection: A strong base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine coupling partner, forming the active palladium-amido intermediate. These bases are strong enough for the catalytic cycle but can also deprotonate the carboxylic acid, hence the common use of an ester protecting group.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are mandatory to prevent quenching of the basic and organometallic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination (Ester Protected)
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
Methyl or Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Note: It is recommended to first protect the carboxylic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in MeOH, or H₂SO₄ cat. in EtOH).
-
In a glovebox or under an inert atmosphere, add the bromo-ester, the amine (if solid), NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine (if liquid).
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
| Parameter | Recommended Condition | Rationale |
| Substrate | Methyl or Ethyl Ester | Protects the acidic proton from the strong base. |
| Catalyst System | Pd₂(dba)₃ / XPhos or RuPhos | Bulky ligands accelerate the C-N reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene, 1,4-Dioxane (Anhydrous) | Aprotic solvent prevents quenching of reactive intermediates. |
| Temperature | 100 - 110 °C | Standard temperature for effective catalysis. |
| Expected Yield | 65 - 95% | Highly dependent on the steric and electronic properties of the amine. |
Amide Bond Formation: The Gateway to Bioactive Derivatives
The carboxylic acid at the C-3 position is an ideal handle for introducing diversity via amide bond formation, a reaction central to medicinal chemistry. The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A wide variety of coupling reagents are available for this transformation.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly efficient. HATU forms a highly reactive OAt-active ester, while EDC forms an O-acylisourea intermediate, both of which are readily displaced by an amine nucleophile.
-
Base: A non-nucleophilic organic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is added to neutralize the acidic species generated during the reaction and to deprotonate the ammonium salt of the amine partner.
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to ensure solubility of the reactants and to prevent hydrolysis of the activated intermediate.
Experimental Protocol: HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Water, Ethyl Acetate, Brine
Procedure:
-
Dissolve this compound in anhydrous DMF in a dry reaction flask under an inert atmosphere.
-
Add HATU followed by the dropwise addition of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (either neat or as a solution in DMF) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until complete (typically 2-12 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | High efficiency and suppression of side reactions like racemization. |
| Base | DIPEA, N-Methylmorpholine (NMM) | Non-nucleophilic base to facilitate coupling without competing. |
| Solvent | DMF, DCM, MeCN (Anhydrous) | Polar aprotic solvent to dissolve reactants and prevent hydrolysis. |
| Temperature | 0 °C to Room Temperature | Mild conditions that preserve sensitive functional groups. |
| Expected Yield | 70 - 98% | Generally high-yielding for unhindered amines. |
Conclusion
This compound is a potent and versatile building block for constructing diverse and complex molecular libraries. Its orthogonal functional groups allow for selective elaboration through robust and well-established synthetic methodologies. By carefully selecting catalysts, bases, and reaction conditions as outlined in these protocols, researchers can effectively utilize this scaffold to access novel compounds for drug discovery, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. The provided protocols are designed as reliable starting points, which can be further optimized based on the specific electronic and steric properties of the chosen coupling partners.
References
The Strategic Application of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the exploration of privileged scaffolds—molecular frameworks that demonstrate a propensity for binding to multiple biological targets. The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as such a scaffold of significant interest. Its structural resemblance to indole allows it to act as a bioisostere, mimicking the natural substrate or ligand while offering distinct electronic properties, metabolic stability, and opportunities for synthetic diversification. This application note delves into the specific utility of a key derivative, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a versatile building block in the design and synthesis of next-generation targeted therapies, particularly in the realm of oncology.
The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 3-position provides medicinal chemists with two orthogonal handles for chemical modification. The carboxylic acid is an ideal anchor for amide bond formation, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse amine-containing fragments. Simultaneously, the bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the installation of a wide array of aryl, heteroaryl, or alkyl groups to probe deep into the binding pockets of target proteins. This dual functionality makes this compound a powerful platform for generating extensive compound libraries for high-throughput screening and lead optimization.
Core Application: Development of Kinase Inhibitors
A predominant application of the 1H-pyrrolo[3,2-b]pyridine scaffold is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolopyridine core effectively mimics the adenine region of ATP, allowing it to bind to the hinge region of the kinase active site.
Case Study: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
Recent research has highlighted the potential of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, derived from the core scaffold, as selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19-FGFR4 signaling pathway is a known oncogenic driver in hepatocellular carcinoma (HCC), making FGFR4 a compelling therapeutic target[1].
In this context, the 1H-pyrrolo[3,2-b]pyridine core acts as the hinge-binding motif. The carboxamide at the 3-position is elaborated with various substituted anilines to optimize interactions with the solvent-exposed region of the kinase domain. The substituent at the 5-position, which in the parent compound is a bromine atom, is crucial for establishing selectivity and potency. For instance, replacing the bromine with a formyl group allows for the formation of a reversible-covalent bond with a unique cysteine residue (Cys552) present in the FGFR4 active site, but not in other FGFR family members, thereby conferring high selectivity[1].
The development of such selective inhibitors underscores the utility of the 5-bromo-substituted scaffold as a starting point for further chemical elaboration. The bromine can be readily converted to other functional groups, such as the aldehyde seen in the FGFR4 inhibitors, via established synthetic methodologies.
Experimental Protocols
The following protocols provide a representative synthesis of a derivative of this compound and a general method for evaluating its biological activity in a kinase inhibition assay. These protocols are intended for research purposes and should be performed by trained chemists in a suitable laboratory setting.
Protocol 1: Synthesis of a 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative
This protocol outlines a two-step process: (1) the synthesis of the core intermediate, ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, followed by regioselective bromination, and (2) the amidation of the resulting this compound with a representative amine.
Step 1A: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This step involves the construction of the pyrrole ring onto a pyridine precursor. A common method is the Bartoli indole synthesis or similar cyclization strategies.
-
Reaction:
-
To a solution of a suitable 2-nitropyridine precursor in an appropriate solvent (e.g., THF), add a vinyl Grignard reagent (e.g., vinylmagnesium bromide) dropwise at low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting nitroalkene is then cyclized, often under thermal or acidic conditions, to form the pyrrolopyridine ring system.
-
The carboxylic acid or ester functionality at the 3-position can be introduced through various methods, such as formylation followed by oxidation, or by using a suitably substituted precursor.
-
Step 1B: Regioselective Bromination of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This step introduces the bromine atom at the 5-position of the pyrrolopyridine core.
-
Reaction:
-
Dissolve ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
-
Step 1C: Hydrolysis to this compound
-
Reaction:
-
Suspend ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain this compound.
-
Step 2: Amide Coupling
This step couples the carboxylic acid with an amine to form the final carboxamide derivative.
-
Reaction:
-
To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., 2,6-dichloroaniline, 1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative.
-
Diagram of Synthetic Workflow
References
Application Notes and Protocols: Advanced Coupling Strategies for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction
The 7-azaindole scaffold, specifically the 1H-pyrrolo[3,2-b]pyridine core, is a privileged structure in medicinal chemistry and drug development. Its derivatives have demonstrated significant potential in therapeutic areas such as oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR)[1][2]. The functionalization of this core structure is paramount for modulating biological activity and optimizing pharmacokinetic properties. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid serves as a versatile and crucial building block, offering two distinct and orthogonal handles for chemical modification: a bromine atom at the C5-position, ideal for palladium-catalyzed cross-coupling reactions, and a carboxylic acid at the C3-position, perfectly suited for amide bond formation.
This guide provides an in-depth exploration of the experimental procedures for leveraging these functionalities. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying chemical logic and practical insights necessary for successful synthesis and derivatization.
Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance[3]. Understanding the fundamental catalytic cycle is key to troubleshooting and optimizing these reactions.
The general cycle, illustrated below for a Suzuki coupling, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Variations in ligands, bases, and solvents are crucial for optimizing the efficiency of this cycle for different coupling partners.
Diagram: Generalized Palladium Cross-Coupling Workflow
The following diagram outlines the essential laboratory workflow for setting up a typical palladium-catalyzed cross-coupling reaction, emphasizing the need for an inert atmosphere to protect the catalyst.
Caption: General laboratory workflow for cross-coupling reactions.
Part 2: Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds, coupling aryl halides with organoboron compounds[4][5]. The reaction's tolerance of various functional groups and the commercial availability of a vast library of boronic acids make it a first-choice strategy.
Causality: The choice of a palladium catalyst with a supporting phosphine ligand, such as Pd(dppf)Cl₂, is critical. The dppf ligand provides the necessary stability and electron-donating character to facilitate the oxidative addition and reductive elimination steps efficiently[6]. An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation[5].
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki Coupling with Arylboronic Acids
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2–1.5 equiv |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 equiv (5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DME | Degassed prior to use |
| Temperature | 80–100 °C | Monitor by TLC/LC-MS |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4–16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer carefully with 1N HCl to pH ~4-5 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[7][8] This reaction is indispensable for synthesizing anilines and related structures, which are common in pharmaceuticals.
Causality: The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., X-Phos, S-Phos, tBuBrettPhos) are often required.[9][10] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[11]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for coupling the title compound with a primary or secondary amine. Note that the carboxylic acid may interfere; protection as an ester (e.g., methyl or ethyl ester) prior to coupling is highly recommended for better yields and a cleaner reaction profile.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 5-Bromo-pyrrolo[3,2-b]pyridine-3-carboxylate | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2–1.5 equiv |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 equiv (2 mol%) |
| Ligand | X-Phos or RuPhos | 0.04–0.05 equiv (4-5 mol%) |
| Base | NaOtBu or K₃PO₄ | 1.5–2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed |
| Temperature | 90–110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability |
Step-by-Step Methodology:
-
In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., X-Phos, 0.04 equiv), and the base (NaOtBu, 1.5 equiv) to a dry reaction vessel.
-
Add the protected 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 equiv).
-
Seal the vessel, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add the amine (1.2 equiv) via syringe and place the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction until the starting material is consumed as determined by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
If an ester protecting group was used, it can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions to yield the final carboxylic acid.
Part 4: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further "click" chemistry or as precursors to other functional groups.
Causality: The Sonogashira reaction employs a dual-catalyst system. A palladium(0) complex (often formed in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition with the aryl bromide. A copper(I) salt, typically CuI, acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the Pd(II) complex.[12][13] An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent.[14]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
As with the Buchwald-Hartwig reaction, protection of the carboxylic acid as an ester is recommended to prevent side reactions.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 5-Bromo-pyrrolo[3,2-b]pyridine-3-carboxylate | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2–1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 0.05 equiv (5 mol%) |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 0.05–0.10 equiv (5-10 mol%) |
| Base/Solvent | Triethylamine (Et₃N) or THF/Et₃N | Anhydrous and degassed |
| Temperature | Room Temperature to 60 °C | Reaction is often facile at RT |
| Atmosphere | Nitrogen or Argon | Essential for catalyst stability |
Step-by-Step Methodology:
-
To a dry reaction flask, add the protected 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently warmed to 40–50 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the ester to obtain the final carboxylic acid product.
Part 5: Amide Bond Formation
The carboxylic acid at the C3-position is a prime site for diversification through amide bond formation. This reaction is one of the most common in medicinal chemistry for linking molecular fragments.
Causality: Direct reaction of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must be activated. This is achieved using a "coupling reagent," which converts the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like DCC or EDC, often used with additives like HOBt, or uronium/aminium salts like HBTU, HATU, or TBTU.[15] These reagents form a highly reactive active ester in situ, which is then readily displaced by the amine nucleophile to form the stable amide bond. An organic base (e.g., DIPEA or Et₃N) is added to neutralize the acid formed during the reaction and to ensure the amine partner is in its free, nucleophilic state.[16]
Diagram: Amide Coupling Workflow
Caption: General workflow for amide bond formation using a coupling reagent.
Protocol 4: Amide Coupling via an Activated Ester
This protocol details a reliable method using HBTU as the coupling agent.
| Parameter | Recommended Condition | Notes |
| Carboxylic Acid | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1–1.2 equiv |
| Coupling Reagent | HBTU or HATU | 1.1–1.2 equiv |
| Base | DIPEA or Et₃N | 2.0–3.0 equiv |
| Solvent | DMF or CH₂Cl₂ | Anhydrous |
| Temperature | 0 °C to Room Temperature | Exothermic reaction, initial cooling is advised |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add the organic base (DIPEA, 2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (HBTU, 1.1 equiv) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1–4 hours.
-
Upon completion, pour the reaction mixture into water, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated aqueous LiCl (to remove DMF), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
References
- 1. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a Kinase Inhibitor Scaffold
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A successful strategy in this field is scaffold-based drug design, which starts with a core molecular structure—a scaffold—that can be systematically decorated with various functional groups to create a library of compounds for screening.[2][3] A promising, yet underexplored, scaffold is the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core. This heterocyclic system offers strategically placed functional groups that serve as versatile handles for chemical modification, enabling the exploration of chemical space to identify potent and selective kinase inhibitors.
This guide provides a detailed overview of the rationale for using this scaffold, protocols for library synthesis, and methodologies for in vitro characterization of inhibitor potency.
Section 1: The this compound Scaffold: A Privileged Starting Point
The utility of the this compound scaffold lies in its inherent chemical features that are amenable to diversification for structure-activity relationship (SAR) studies.[4]
-
The Pyrrolo[3,2-b]pyridine Core: This nitrogen-containing heterocyclic system is an analog of indole and is known to interact with the hinge region of the ATP-binding pocket of many kinases, a common feature of Type I kinase inhibitors.[5]
-
The 3-Carboxylic Acid Group: This functional group is an ideal attachment point for building diversity. It can be readily converted into a wide array of amides, esters, or other functional groups. Amide coupling is particularly valuable as it introduces a hydrogen bond donor and allows for the exploration of various substituents to probe different regions of the kinase active site.
-
The 5-Bromo Substituent: The bromine atom is a key handle for introducing significant structural diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the installation of various aryl, heteroaryl, or alkyl groups at a position often directed towards the solvent-exposed region of the ATP pocket, which can be crucial for achieving selectivity and improving physicochemical properties.
The strategic combination of these features allows for a "two-point" diversification, enabling the rapid generation of a focused library of compounds to probe the SAR of a target kinase.
Caption: Diversification strategy for the scaffold.
Section 2: Application Protocol I: Synthesis of a Focused Inhibitor Library via Amide Coupling
This protocol describes a general method for synthesizing a library of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. The causality behind this choice is that amide bond formation is robust, high-yielding, and allows for the introduction of a vast array of commercially available amines, providing diverse chemical functionalities.
Objective: To synthesize a 12-compound library by coupling the core scaffold with 12 different primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
A selection of 12 diverse primary/secondary amines (1.1 eq each)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask, dissolve this compound (e.g., 241 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Activation of Carboxylic Acid: Add EDC (287 mg, 1.5 mmol) and HOBt (203 mg, 1.5 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. This step creates a highly reactive activated ester intermediate, facilitating the subsequent nucleophilic attack by the amine.
-
Amine Addition: Add the selected amine (1.1 mmol) and DIPEA (523 µL, 3.0 mmol) to the reaction mixture. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acids formed during the reaction, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted HOBt and acid, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Library Generation: Repeat steps 1-7 for each of the 12 selected amines.
Section 3: Application Protocol II: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[1] The assay measures the amount of ADP produced in a kinase reaction; lower ADP levels in the presence of a compound indicate greater inhibition.[6]
Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.
Materials:
-
Target Kinase (e.g., a Receptor Tyrosine Kinase) and its specific substrate peptide
-
Synthesized inhibitor compound (from Section 2)
-
Staurosporine (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well plates (for low volume and high throughput)
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series in DMSO (e.g., from 10 mM down to 0.17 µM). This wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve.
-
-
Assay Plate Setup (384-well plate):
-
Test Wells: Add 50 nL of each serially diluted compound to the appropriate wells.
-
Positive Control (100% Inhibition): Add 50 nL of a high concentration of Staurosporine (e.g., 10 µM final concentration).
-
Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.
-
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is typically the Kₘ value for the substrate.
-
Add 2.5 µL of the Kinase/Substrate mix to all wells.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Prepare an ATP solution in Kinase Assay Buffer. The concentration should ideally be at or near the Kₘ for ATP for the specific kinase to ensure assay sensitivity.[7]
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. Final volume = 5 µL.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the negative control wells).
-
-
ADP Detection (as per ADP-Glo™ protocol): [1]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[8]
-
Caption: Experimental workflow for IC₅₀ determination.
Section 4: Data Presentation and Interpretation
The inhibitory activity of the synthesized library should be summarized in a clear, tabular format. This allows for easy comparison of the SAR and identification of promising lead compounds for further optimization.
Table 1: Hypothetical Inhibitory Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound ID | R¹ Group (from Amide) | Target Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Scaffold-01 | Cyclopropylamine | 1,250 | >10,000 | 5,600 |
| Scaffold-02 | Aniline | 450 | 8,900 | 2,100 |
| Scaffold-03 | 4-fluoroaniline | 85 | 6,500 | 1,500 |
| Scaffold-04 | 3-aminopyridine | 45 | 2,300 | 950 |
| Staurosporine | (Positive Control) | 5 | 10 | 20 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, one can infer that aromatic amines (Scaffold-02) are preferred over aliphatic ones (Scaffold-01). Adding a fluorine atom (Scaffold-03) or a pyridine ring (Scaffold-04) further improves potency against the target Kinase A. Scaffold-04 also shows modest selectivity over Kinases B and C, making it a potential starting point for further optimization.
Section 5: Mechanism of Action - Inhibiting Kinase Signaling
Derivatives of this scaffold are designed to act as ATP-competitive inhibitors. They bind to the ATP pocket of the kinase, preventing the binding of endogenous ATP and thus blocking the downstream phosphorylation cascade. Dysregulated signaling pathways are a common driver of cancer, and inhibiting a key kinase in such a pathway can halt cell proliferation and survival.[9]
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: High-Purity Isolation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction: The Importance of Purity for a Versatile Scaffold
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound built upon the 6-azaindole core structure. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its prevalence in biologically active molecules. The presence of a carboxylic acid group at the 3-position and a bromine atom at the 5-position provides two orthogonal handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries targeting a range of therapeutic areas.
Given its role as a foundational building block, the purity of this compound is of paramount importance. Trace impurities, such as regioisomers, starting materials, or reaction byproducts, can lead to the formation of unintended side products in subsequent synthetic steps, complicating scale-up, and potentially confounding biological data.
This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture. While specific literature on the purification of this exact molecule is scarce, the methodologies presented herein are based on established and reliable techniques for the purification of structurally related polar, aromatic, and heterocyclic carboxylic acids.[1][2][3][4] The protocol is designed to be a self-validating system, employing a two-stage approach of bulk purification via recrystallization followed by a final polishing step using reverse-phase flash chromatography to achieve >98% purity.
The Scientific Rationale: A Two-Stage Purification Strategy
The purification strategy is designed around the anticipated physicochemical properties of the target compound and the likely impurity profile from its synthesis.
2.1. Anticipated Properties and Impurities
-
Target Molecule: this compound is a polar molecule containing both a hydrogen-bond donating and accepting pyrrole nitrogen, a hydrogen-bond accepting pyridine nitrogen, and a polar, acidic carboxylic acid group. These features suggest it will be a solid with limited solubility in non-polar organic solvents and moderate solubility in polar protic solvents.
-
Potential Impurities: Synthetic routes to this class of compounds can introduce several impurities.[5][6] Key concerns include:
-
Regioisomers: Bromination of the pyrrolo[3,2-b]pyridine core may yield other bromo-isomers.
-
Over-bromination: The formation of di- or poly-brominated species.
-
Unreacted Starting Materials: Residual pyrrolo[3,2-b]pyridine precursors.
-
Byproducts: Side products from the carboxylation step or degradation.
-
2.2. The Purification Workflow
A logical workflow is essential for efficiently removing this diverse range of potential impurities. Our protocol employs a sequential approach:
-
Stage 1: Recrystallization. This technique is ideal for removing impurities with significantly different solubility profiles from the target compound.[7] By carefully selecting a solvent system where the target compound is soluble when hot but sparingly soluble when cold, a significant purification can be achieved with high recovery.
-
Stage 2: Reverse-Phase Flash Chromatography. For removing impurities that are structurally very similar to the target (e.g., regioisomers), chromatography is necessary.[8] A reverse-phase method is chosen due to the polar nature of the analyte.[1][9] The use of an acidic modifier in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to increased retention, improved peak shape, and enhanced separation.[10]
Experimental Protocols
Safety Precaution: this compound and its analogs are classified as irritants. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
3.1. Protocol 1: Bulk Purification by Recrystallization
-
Objective: To remove the majority of non-polar and highly polar impurities.
-
Principle: Exploits the differential solubility of the compound and impurities in a selected solvent system at varying temperatures. For carboxylic acids, a mixture of an alcohol and water is often effective.[3]
-
Procedure:
-
Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a suitable solvent, such as ethanol or methanol, to the flask. Begin heating the mixture to near boiling (e.g., 70-80°C) with gentle stirring.
-
Continue adding the hot solvent portion-wise until the solid completely dissolves. Aim for a saturated or near-saturated solution.
-
If colored, insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
To the hot, clear solution, slowly add a less-polar co-solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to a constant weight.
-
Assess purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
3.2. Protocol 2: Final Purification by Reverse-Phase (C18) Flash Chromatography
-
Objective: To remove closely related impurities, such as regioisomers, achieving >98% purity.
-
Principle: The compound is partitioned between a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase. The elution strength is increased by gradually increasing the proportion of the organic solvent in the mobile phase. An acid modifier ensures the carboxylic acid remains protonated and behaves predictably.[10]
-
Procedure:
-
Sample Preparation: Dissolve the partially purified solid from Protocol 1 in a minimal amount of a suitable solvent (e.g., methanol or dimethyl sulfoxide). If solubility is limited, the sample can be adsorbed onto a small amount of C18 silica for solid loading.
-
Column Preparation: Select a C18 reverse-phase flash column appropriately sized for the sample amount (a loading capacity of 0.1-1% by weight is a good starting point).
-
Equilibration: Equilibrate the column with at least 5-7 column volumes of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin the elution using the gradient profile detailed in Table 1. Collect fractions throughout the run.
-
Fraction Analysis: Analyze the collected fractions by TLC (using a suitable mobile phase like 10% methanol in dichloromethane with 1% acetic acid) or analytical HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Data Presentation: Chromatographic Parameters
The following table summarizes the recommended parameters for the reverse-phase flash chromatography purification.
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | C18-functionalized silica gel, 40-63 µm | Provides excellent retention for polar to moderately non-polar compounds. |
| Column Size | Dependent on sample mass (e.g., 40 g C18 for 1 g sample) | Ensures proper separation without overloading. |
| Mobile Phase A | Deionized water + 0.1% Trifluoroacetic Acid (TFA) | The aqueous phase. TFA is added to suppress ionization of the analyte.[1][10] |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | The organic modifier. Acetonitrile provides good resolution for many heterocyclic compounds. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for 40 g column) | Optimized for separation efficiency and run time. |
| Gradient Profile | 5-95% Mobile Phase B over 20 column volumes | A broad gradient is used to ensure elution of the target compound while separating it from both more polar and less polar impurities. |
| Detection | UV at 254 nm and 280 nm | The aromatic pyrrolo-pyridine core is expected to have strong UV absorbance at these wavelengths. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization: Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid; solution is too concentrated. | Use a lower-boiling point solvent; ensure slow cooling; use a slightly larger volume of solvent. |
| Recrystallization: Poor recovery of the product. | Too much solvent was used; the compound is highly soluble in the cold solvent. | Reduce the initial volume of solvent; use a different solvent system where the compound has lower solubility at cold temperatures. |
| Chromatography: Poor separation of the product from an impurity. | Inappropriate mobile phase; gradient is too steep. | Optimize the gradient (make it shallower around the elution point of the target); try methanol instead of acetonitrile as Mobile Phase B. |
| Chromatography: Broad or tailing peaks. | Analyte is interacting with residual silanols on the stationary phase; ionization of the carboxylic acid. | Ensure the mobile phase is sufficiently acidic (0.1% TFA is usually effective); if tailing persists, a different acidic modifier like formic acid can be tested. |
| Chromatography: Product does not elute from the column. | The compound is too polar for the starting conditions or is precipitating on the column. | Start the gradient with a higher percentage of organic modifier (e.g., 10-20% B); ensure the sample is fully dissolved before loading. |
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
Application Notes & Protocols: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher-quality interactions, providing a more rational starting point for optimization.[3][4] Within this paradigm, the selection of fragments is of paramount importance. The 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold, a derivative of azaindole, represents a "privileged" structure in medicinal chemistry. Azaindole and its derivatives are known to interact with a wide range of biological targets, particularly protein kinases, by mimicking the hinge-binding motif of ATP.[5][6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in FBDD campaigns. We will delve into the rationale behind its use, provide detailed protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and outline a strategic workflow for hit-to-lead optimization.
Physicochemical Properties of the Fragment
A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [8] |
| Molecular Weight | 241.04 g/mol | |
| CAS Number | 1167056-46-3 | [8] |
| Appearance | Solid | |
| Key Structural Features | Pyrrolo[3,2-b]pyridine core, Bromine at C5, Carboxylic acid at C3 |
The pyrrolo[3,2-b]pyridine core provides a rigid scaffold capable of forming key hydrogen bond interactions with protein targets. The bromine atom at the 5-position serves as a useful synthetic handle for future elaboration and can also engage in halogen bonding. The carboxylic acid at the 3-position offers a potential point for salt bridge formation or further derivatization.
FBDD Workflow Utilizing this compound
A typical FBDD campaign involves a multi-stage process, from initial screening to hit validation and subsequent optimization. The unique properties of our featured fragment are leveraged at each stage.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Part 1: Primary Screening Methodologies
Due to the typically weak binding affinities of fragments (in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for primary screening.[2][3] We will focus on three industry-standard methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography.
High-Throughput Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand (fragment) and an immobilized protein target.[9][10]
Causality Behind Experimental Choices:
-
Why SPR? SPR is highly sensitive, consumes low amounts of protein, and can provide kinetic data (association and dissociation rates), which is valuable for triaging hits.[10][11]
-
Immobilization Strategy: Covalent amine coupling of the target protein to a CM5 sensor chip is a robust and common method. The choice of buffer and pH for immobilization is critical to ensure the protein remains active.
-
Concentration Range: A wide concentration range of the fragment is screened to accurately determine the dissociation constant (KD).
Detailed Protocol for SPR Screening:
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., a kinase) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (typically 8000-10000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in HBS-EP+ buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Include buffer-only injections for double referencing to subtract bulk refractive index changes and baseline drift.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Hits are typically classified as fragments with a KD in the µM to mM range.
-
Ligand-Observed NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for FBDD, capable of detecting weak binding events and providing structural information.[12][13] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[14]
Causality Behind Experimental Choices:
-
Why Ligand-Observed NMR? These techniques are highly sensitive to weak interactions and are efficient for screening mixtures of fragments, which increases throughput.[14]
-
STD vs. WaterLOGSY: STD NMR detects the transfer of saturation from the protein to a bound ligand, while WaterLOGSY detects the transfer of magnetization from bulk water to the ligand via the protein. Running both experiments can help to reduce false positives.
Detailed Protocol for STD-NMR Screening:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).
-
Prepare a stock solution of this compound in d6-DMSO.
-
Add the fragment to the protein solution to a final concentration of 100-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the sample.
-
Acquire an STD-NMR spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) and a reference spectrum with saturation far from any protein or ligand signals (e.g., 40 ppm).
-
The STD effect is observed as a decrease in the intensity of the ligand's signals in the difference spectrum (on-resonance minus off-resonance).
-
-
Data Analysis:
-
Calculate the STD amplification factor for each proton of the fragment. A significant STD effect indicates binding.
-
The relative STD intensities can provide information about which part of the fragment is in closest proximity to the protein.
-
X-ray Crystallography for Primary Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, making it an invaluable tool in FBDD.[15][16]
Causality Behind Experimental Choices:
-
Why X-ray Crystallography? It provides a definitive confirmation of binding and the precise binding mode, which is crucial for structure-based drug design.[17][18]
-
Soaking vs. Co-crystallization: Soaking pre-existing protein crystals with a high concentration of the fragment is generally faster and more amenable to high-throughput screening than co-crystallization.[19]
Detailed Protocol for Crystallographic Fragment Screening:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein under suitable crystallization conditions.
-
-
Fragment Soaking:
-
Prepare a solution of this compound (typically 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Transfer the protein crystals to the fragment-containing solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the electron density maps to identify the bound fragment and determine its binding pose.
-
Part 2: Hit Validation and Hit-to-Lead Optimization
Once initial hits are identified, they must be validated using orthogonal methods to eliminate false positives. Subsequently, a hit-to-lead campaign is initiated to improve the potency and drug-like properties of the fragment.[20][21]
Orthogonal Hit Validation
It is crucial to confirm hits from the primary screen using a different biophysical technique. For example, if a hit is identified by SPR, it can be validated using NMR or Isothermal Titration Calorimetry (ITC). This increases confidence that the observed binding is a genuine interaction.
Structure-Guided Hit-to-Lead Optimization
With a validated hit and, ideally, a high-resolution crystal structure of the protein-fragment complex, the process of evolving the fragment into a potent lead compound can begin.[22] The this compound scaffold offers several vectors for optimization.
Figure 2: Potential optimization strategies for the this compound scaffold.
Optimization Strategies:
-
Fragment Growing: This involves adding chemical functionality to the fragment to occupy adjacent pockets in the binding site.[23]
-
At the C5-Bromine: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents.
-
At the Pyrrole N-H: The nitrogen of the pyrrole ring can be alkylated or arylated to explore interactions in that region of the binding pocket.
-
At the C3-Carboxylic Acid: The carboxylic acid can be converted to amides, esters, or other functional groups to probe for additional interactions.
-
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a more potent molecule.[24] Alternatively, two overlapping fragments can be merged into a single, more potent compound.
Conclusion
This compound is a versatile and valuable fragment for FBDD campaigns, particularly those targeting ATP-binding proteins like kinases. Its privileged azaindole core provides a solid anchor for binding, while the strategically placed bromine and carboxylic acid functionalities offer multiple avenues for rapid, structure-guided optimization. By employing the sensitive biophysical screening techniques and rational hit-to-lead strategies outlined in these application notes, researchers can effectively leverage this fragment to accelerate the discovery of novel therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of indole and azaindole scaffold in the development of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallographic fragment screening [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 21. onenucleus.com [onenucleus.com]
- 22. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lifechemicals.com [lifechemicals.com]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Core
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique electronic properties and a key hydrogen bond acceptor, modulating physicochemical properties and target engagement.[1] When appropriately functionalized, this core is found in numerous therapeutic agents, particularly kinase inhibitors used in oncology.[2][3]
The subject of this guide, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , is a highly versatile starting material designed for strategic, multi-point diversification. Its structure presents three primary, orthogonal handles for chemical modification:
-
The C5-Bromine: An ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.
-
The C3-Carboxylic Acid: A nucleophilic handle perfectly suited for amide bond formation, a cornerstone of medicinal chemistry.
-
The N1-Pyrrole Proton: A site for alkylation or arylation to modulate properties such as solubility, metabolic stability, and lipophilicity.
This document provides detailed technical protocols and the underlying scientific rationale for the functionalization of this key building block, empowering researchers in drug discovery to efficiently generate diverse compound libraries.
Strategic Diversification via Palladium-Catalyzed Cross-Coupling at C5
The bromine atom at the C5 position is the most versatile site for introducing molecular complexity. Its reactivity in palladium-catalyzed reactions is well-established, allowing for the selective formation of carbon-carbon and carbon-nitrogen bonds.[1][4] The choice of coupling partner directly influences the final compound's structural and electronic properties.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
Mechanistic Rationale: The Suzuki-Miyaura reaction is the gold standard for constructing C(sp²)-C(sp²) bonds. For kinase inhibitor development, this reaction is paramount for installing aryl and heteroaryl moieties that often occupy key hydrophobic pockets in the ATP-binding site of the target protein.[5] The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a boronic acid/ester and reductive elimination to yield the coupled product.[5] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are particularly effective for heteroaryl halides, overcoming issues of catalyst deactivation.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst system. For general screening, Pd(PPh₃)₄ (5 mol%) is a reliable starting point. For more challenging substrates, a pre-catalyst such as XPhos Pd G3 (2-5 mol%) is recommended.[5][6]
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Stir the mixture at a pre-heated temperature, typically between 85-110 °C, for 2-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography or preparative HPLC.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 6 | 90-98 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF/H₂O | 110 | 16 | 70-85 |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | DME | 80 | 2 | ~88[7] |
Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Caption: General workflow for Suzuki-Miyaura coupling at the C5 position.
Sonogashira Coupling: Installation of Alkynyl Moieties
Mechanistic Rationale: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[8] This reaction is exceptionally valuable for introducing rigid, linear linkers into a molecule or for accessing functionalities that can undergo further transformations, such as click chemistry or reduction. The process typically requires a dual catalytic system of palladium and copper(I) iodide.[9][10]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and the co-catalyst, Copper(I) iodide (CuI, 5-10 mol%).
-
Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-24 hours. The reaction is often rapid at mild temperatures. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel chromatography.
Caption: General workflow for Sonogashira coupling at the C5 position.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
Mechanistic Rationale: The Buchwald-Hartwig amination enables the direct formation of a C-N bond between an aryl halide and an amine, a transformation that is otherwise challenging.[11] This reaction has revolutionized medicinal chemistry by providing facile access to anilines and their derivatives. The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[11][12]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol%) to a dry Schlenk flask.
-
Substrate Addition: Add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Derivatization of the C3-Carboxylic Acid via Amide Coupling
The carboxylic acid at the C3 position is a robust handle for installing a vast array of functionalities through amide bond formation. This is a fundamental reaction in drug discovery for exploring structure-activity relationships (SAR).
Mechanistic Rationale: Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole), activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond. A tertiary amine base like DIPEA is typically added to neutralize the acid formed during the reaction.
Protocol 4: General Procedure for Amide Bond Formation
-
Reagent Preparation: Dissolve the 5-functionalized-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv) in an anhydrous solvent such as DMF or DCM.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 equiv).
-
Coupling Reagent Addition: Add the amide coupling reagent, for example, HATU (1.2 equiv), and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS until the starting carboxylic acid is consumed.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by silica gel chromatography or recrystallization.
Caption: General workflow for amide coupling at the C3 position.
Advanced Strategies: C-H Activation
While not a direct functionalization of the starting material's primary handles, C-H activation represents a state-of-the-art strategy for modifying the azaindole core itself.[13][14] These methods offer an atom-economical alternative to traditional cross-coupling, avoiding the need for pre-functionalized substrates. Reactions can be directed to specific C-H bonds (e.g., C2, C4, C7) through the use of directing groups or by leveraging the inherent electronic properties of the heterocyclic system.[14][15] For researchers looking to explore novel chemical space, investigating Rh(III) or Pd(II)-catalyzed C-H activation/annulation reactions with coupling partners like alkynes could yield unique, complex scaffolds.[13][15]
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. The orthogonal reactivity of its three main functionalization points—the C5-bromide, the C3-carboxylic acid, and the N1-proton—allows for a logical and systematic exploration of chemical space. By employing robust and well-understood methodologies such as palladium-catalyzed cross-coupling and amide bond formation, researchers can rapidly generate libraries of diverse compounds, accelerating the journey from hit identification to lead optimization.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Scalable Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. As a derivative of 4-azaindole, it serves as a bioisostere for indole, offering modulated physicochemical properties such as enhanced solubility and bioavailability.[1] This scaffold is integral to the development of various therapeutic agents, including kinase inhibitors.[2] The demand for this compound necessitates a robust, scalable, and efficient synthetic protocol to support research and development pipelines.
This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a four-step synthetic pathway. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through a four-step process commencing with commercially available 2-chloro-4-methyl-3-nitropyridine. The key transformations include the formation of a key intermediate via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization to form the pyrrolo[3,2-b]pyridine core. Subsequent bromination and final ester hydrolysis yield the desired product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield and purity.
Introduction
This compound is a key building block in the development of various therapeutic agents, including kinase inhibitors. Its synthesis, while achievable, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a structured approach to identifying and resolving common issues encountered during the multi-step synthesis of this target molecule.
Our proposed synthetic strategy involves the initial construction of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core, followed by hydrolysis to the corresponding carboxylic acid, and finally, a regioselective bromination to yield the desired product.
Synthetic Workflow Overview
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section is organized by the key stages of the synthesis. Each stage includes potential problems, their likely causes, and actionable solutions.
Stage 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide
The formation of the core pyrrolo[3,2-b]pyridine ring system is a critical step that often dictates the overall efficiency of the synthesis. A common approach involves the cyclization of appropriately substituted pyridine precursors.[1]
Problem 1: Low or No Yield of the Cyclized Product
-
Potential Cause A: Incomplete reaction of starting materials.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure all starting materials are pure and dry, as impurities can inhibit the reaction.
-
-
Potential Cause B: Inappropriate reaction conditions.
-
Solution: The choice of solvent, base, and temperature is crucial for a successful cyclization. Consult literature for optimal conditions for similar heterocyclic ring formations. For instance, reactions involving the formation of related azaindole structures have utilized palladium-catalyzed cross-coupling followed by cyclization.[2]
-
-
Potential Cause C: Decomposition of starting materials or product.
-
Solution: If the reaction mixture turns dark or shows multiple spots on TLC, decomposition may be occurring. This can be mitigated by running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem 2: Formation of Multiple Unidentified Byproducts
-
Potential Cause A: Side reactions due to reactive intermediates.
-
Solution: The formation of regioisomers or other byproducts can be a significant issue. Purifying the intermediate before the cyclization step can help to minimize side reactions. Adjusting the stoichiometry of the reagents may also improve the selectivity of the reaction.
-
-
Potential Cause B: Lack of regioselectivity in the cyclization step.
-
Solution: The substitution pattern on the pyridine starting material will direct the cyclization. Ensure you are using the correct isomer to obtain the desired pyrrolo[3,2-b]pyridine core.
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of starting materials and intermediates. |
| Solvent | Anhydrous, high-boiling point (e.g., DMF, Dioxane) | Ensures complete dissolution of reagents and allows for higher reaction temperatures if needed. |
| Monitoring | TLC, LC-MS | Allows for real-time tracking of reaction progress and identification of byproducts. |
Stage 2: Hydrolysis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide to the Carboxylic Acid
This step involves the conversion of the amide functional group to a carboxylic acid, typically through acidic or basic hydrolysis.
Problem 1: Incomplete Hydrolysis
-
Potential Cause A: Insufficient reaction time or temperature.
-
Solution: Amide hydrolysis can be slow. Increase the reaction time and/or temperature to drive the reaction to completion. Monitor by TLC until the starting material is no longer visible.
-
-
Potential Cause B: Inadequate concentration of acid or base.
-
Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., HCl, NaOH) is used. For challenging hydrolyses, stronger conditions, such as concentrated sulfuric acid or a higher concentration of base, may be necessary.[3]
-
Problem 2: Degradation of the Product
-
Potential Cause A: Harsh reaction conditions.
-
Solution: The pyrrolopyridine core can be sensitive to strong acids or bases at high temperatures. If degradation is observed, consider using milder hydrolysis conditions. For example, a stepwise approach with a lower concentration of acid or base over a longer period at a moderate temperature may be beneficial.
-
-
Potential Cause B: Decarboxylation of the product.
-
Solution: The resulting carboxylic acid may be prone to decarboxylation under harsh acidic conditions and high temperatures. If this is suspected, use basic hydrolysis conditions followed by careful acidification at low temperatures during workup.
-
Caption: Troubleshooting logic for the amide hydrolysis step.
Stage 3: Regioselective Bromination
The final step is the introduction of a bromine atom at the C5 position of the pyrrolopyridine ring. Achieving the correct regioselectivity is the primary challenge in this step.
Problem 1: Low Yield of the Desired 5-Bromo Isomer
-
Potential Cause A: Non-selective bromination.
-
Solution: The pyrrolo[3,2-b]pyridine ring system has multiple positions susceptible to electrophilic attack. To favor bromination at the 5-position, use a mild and selective brominating agent such as N-Bromosuccinimide (NBS).[4][5] Running the reaction at low temperatures can also enhance regioselectivity.
-
-
Potential Cause B: Formation of polybrominated products.
-
Solution: Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Adding the brominating agent slowly and in portions can help to prevent over-bromination.
-
Problem 2: Difficulty in Purifying the Final Product
-
Potential Cause A: Co-elution of isomers.
-
Solution: If regioisomers are formed, their separation by column chromatography can be challenging. It is often more effective to optimize the reaction conditions to achieve higher selectivity. Experiment with different solvent systems for chromatography to improve separation. Recrystallization may also be an effective purification method.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Offers high selectivity for electron-rich aromatic systems. |
| Temperature | 0°C to room temperature | Lower temperatures generally improve regioselectivity. |
| Solvent | Acetonitrile, Dichloromethane | Common solvents for bromination reactions. |
| Purification | Column Chromatography, Recrystallization | To isolate the desired product from any unreacted starting material or byproducts. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high overall yield?
A1: The initial cyclization to form the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core is often the most challenging and yield-determining step. Optimizing this reaction will have the most significant impact on your overall yield.
Q2: I am observing a significant amount of starting material remaining even after prolonged reaction times in the hydrolysis step. What should I do?
A2: This indicates that your hydrolysis conditions are likely too mild. You can incrementally increase the temperature and/or the concentration of your acid or base. However, monitor the reaction closely for any signs of product degradation.
Q3: How can I confirm the regiochemistry of the final brominated product?
A3: The most definitive method for confirming the position of the bromine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can help to establish the connectivity and spatial relationships between the protons and the bromine-bearing carbon.
Q4: Can I perform the bromination before the hydrolysis of the amide?
A4: While possible, it is generally advisable to perform the bromination on the carboxylic acid. The electron-withdrawing nature of the carboxylic acid group can influence the regioselectivity of the bromination. Additionally, the amide group might have different directing effects or could be susceptible to side reactions under brominating conditions.
Q5: What are some common safety precautions to take during this synthesis?
A5: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and brominating agents. N-Bromosuccinimide is a lachrymator and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators-MedSci.cn [medsci.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: Navigating the Synthesis of a Key Heterocycle
This compound is a crucial intermediate in the development of various therapeutic agents. Its synthesis, while achievable, is often accompanied by specific side reactions that can impact yield, purity, and scalability. This guide will focus on a common synthetic route and provide practical solutions to the challenges you may face.
A prevalent and effective method for the synthesis of this compound involves a two-step process:
-
Cyclization and Bromination to form the ethyl ester precursor, ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
-
Saponification of the ethyl ester to yield the final carboxylic acid.
This guide will dissect each of these stages, highlighting potential pitfalls and their remedies.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Part 1: Synthesis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
The formation of the core pyrrolopyridine structure is a critical step where several side reactions can occur. A representative synthesis often involves the reaction of a substituted aminopyridine with an appropriate three-carbon synthon, followed by bromination.
Q1: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity for the desired 5-bromo product?
A: The formation of multiple brominated species is a classic challenge in the synthesis of electron-rich heterocyclic systems. The pyrrolo[3,2-b]pyridine core has several positions susceptible to electrophilic attack.
-
Underlying Cause: The high reactivity of the pyrrolopyridine nucleus can lead to over-bromination or bromination at undesired positions, especially under harsh conditions or with an excess of the brominating agent.
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to a milder and more selective reagent such as N-Bromosuccinimide (NBS).
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent, and consider adding it portion-wise or as a solution via a syringe pump to maintain a low concentration throughout the reaction.
-
Temperature Management: Perform the bromination at low temperatures. Starting at -78 °C and slowly warming to 0 °C or room temperature can significantly enhance selectivity.
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents may sometimes offer better control over the reaction.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Stoichiometry | 1.0 - 1.1 equivalents | Minimizes over-bromination. |
| Temperature | -78 °C to 0 °C | Reduces the rate of competing side reactions. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Common solvents for these transformations. |
Q2: I am observing the formation of a significant amount of starting material, even after prolonged reaction times. What could be the issue?
A: Incomplete conversion is a frequent problem that can often be resolved by careful optimization of the reaction conditions.
-
Underlying Cause: Insufficient activation of the brominating agent, low reaction temperature, or steric hindrance can lead to a sluggish reaction.
-
Troubleshooting Protocol:
-
Catalyst/Initiator: For NBS brominations, the addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or exposure to UV light can sometimes be beneficial, although ionic pathways are more common for aromatic bromination. For ionic pathways, a Lewis acid or protic acid catalyst can be employed, but care must be taken to avoid decomposition of the starting material.
-
Temperature Adjustment: If the reaction is clean but incomplete at low temperatures, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid the onset of side reactions at higher temperatures.
-
Extended Reaction Time: Some reactions are inherently slow. If no decomposition is observed, extending the reaction time may be the simplest solution.
-
Q3: My crude product contains a significant amount of a dark, polymeric material that is difficult to remove. What is causing this and how can I prevent it?
A: The formation of polymeric byproducts is often a sign of substrate decomposition or unwanted side reactions.
-
Underlying Cause: Pyrrole and pyridine rings, especially when activated, can be sensitive to strong acids, strong oxidizing conditions, or high temperatures, leading to polymerization or degradation.
-
Preventative Measures:
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can sometimes promote oxidative polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Control Temperature: Avoid excessive heating. If the reaction is exothermic, ensure adequate cooling to maintain the desired temperature.
-
Purification of Starting Materials: Ensure your starting materials are pure and free from any acidic or metallic impurities that could catalyze decomposition.
-
Part 2: Hydrolysis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
The final step of the synthesis is the saponification of the ethyl ester to the carboxylic acid. While generally a high-yielding reaction, there are potential side reactions to be aware of.
Q1: During the hydrolysis of the ethyl ester, I am observing the formation of a byproduct that appears to be the decarboxylated product. How can I minimize this?
A: Decarboxylation is a common side reaction for many heteroaromatic carboxylic acids, especially under harsh acidic or basic conditions and at elevated temperatures.
-
Underlying Cause: The pyrrole ring can be protonated under acidic conditions or the carboxylate can be destabilized under strongly basic conditions, leading to the loss of carbon dioxide.
-
Troubleshooting Protocol:
-
Milder Base: If using a strong base like potassium hydroxide, consider switching to a milder base such as lithium hydroxide or sodium carbonate.
-
Solvent System: A mixture of THF and water or ethanol and water is commonly used. The choice of solvent can influence the rate of both hydrolysis and decarboxylation.
-
Temperature Control: Perform the hydrolysis at room temperature or with gentle heating. Avoid high temperatures, which significantly accelerate decarboxylation.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
-
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Base | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Effective for saponification under milder conditions. |
| Temperature | Room Temperature to 40 °C | Avoids thermally induced decarboxylation. |
| Work-up | Prompt acidification to pH 3-4 upon completion | Neutralizes the base and precipitates the product, preventing prolonged exposure. |
Q2: The work-up of my hydrolysis reaction is problematic, and I am getting low recovery of the final product. What are some best practices for the work-up?
A: A well-executed work-up is crucial for isolating your product in high yield and purity.
-
Best Practices for Work-up:
-
Removal of Organic Solvent: After the reaction is complete, remove the organic solvent (e.g., ethanol, THF) under reduced pressure.
-
Dilution with Water: Dilute the remaining aqueous solution with water.
-
Washing: Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1N HCl) with stirring until the pH reaches 3-4. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Experimental Protocols
The following are representative experimental protocols. Note that these may require optimization for your specific setup and scale.
Protocol 1: Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Representative)
-
To a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[1]
Visualizing the Synthetic Pathway and Potential Pitfalls
To aid in understanding the synthetic process and the formation of byproducts, the following diagrams illustrate the key transformations and troubleshooting logic.
Caption: A simplified workflow for the two-step synthesis.
References
Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support center for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this key building block with high purity. The unique physicochemical properties of this molecule—stemming from its fused heterocyclic core, acidic carboxyl group, and basic pyridine nitrogen—present specific purification hurdles. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.
Problem 1: The crude product has very poor solubility in common organic solvents, making recrystallization difficult.
Answer:
This is a frequently observed issue. The planarity of the fused ring system, combined with strong intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen of adjacent molecules, leads to high lattice energy and consequently, low solubility in many standard recrystallization solvents.
Potential Causes & Mechanistic Insights:
-
Zwitterionic Character: In solution, the molecule can exist in a zwitterionic form, where the carboxylic proton is transferred to the basic pyridine nitrogen. This salt-like character significantly reduces solubility in non-polar solvents.
-
Strong Hydrogen Bonding: The N-H of the pyrrole, the carboxylic acid (both as a donor and acceptor), and the pyridine nitrogen act as strong hydrogen bond sites, promoting self-assembly and precipitation.
Step-by-Step Resolution Protocol:
-
Solvent System Screening: Focus on highly polar, protic, or aprotic solvents. A systematic screening is the most effective approach.
-
Employ pH Modification: Leverage the amphoteric nature of the molecule.
-
Acidic Dissolution/Base Precipitation: Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the highly soluble carboxylate salt. Filter the solution to remove any base-insoluble impurities. Then, slowly acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to the isoelectric point (typically pH 3-5) to precipitate the purified product. Wash the precipitate thoroughly with deionized water and dry under vacuum. This is often the most effective method for removing non-acidic impurities.
-
Basic Dissolution/Acid Precipitation: For removing acidic impurities, the reverse can be applied. Dissolve the crude material in a suitable organic solvent with a strong acid (like HCl in dioxane) to form the pyridinium salt, then precipitate by adding a non-polar co-solvent.
-
-
High-Temperature Recrystallization:
-
Attempt recrystallization from high-boiling point polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Procedure: Dissolve the compound in a minimal amount of hot solvent, filter hot to remove insoluble particulates, and allow to cool slowly. If crystals do not form, add a polar anti-solvent (e.g., water or ethanol) dropwise to the warm solution until turbidity appears, then allow to cool.
-
Problem 2: A persistent impurity co-elutes with the product during normal-phase column chromatography.
Answer:
This issue is common when dealing with highly polar molecules on silica gel. The strong interactions between the polar functional groups of your target molecule and the acidic silanol groups on the silica surface can lead to poor separation and significant tailing.[1][2]
Potential Causes & Mechanistic Insights:
-
Strong Adsorption to Silica: The basic pyridine nitrogen and the acidic carboxylic acid can bind very strongly to the acidic silica gel stationary phase, causing streaking and poor resolution.[1] Carboxylic acids are known to be among the most strongly adsorbed compound classes on silica.[3]
-
Impurity with Similar Polarity: The impurity may be a structurally related analogue (e.g., a regioisomer or a starting material) with very similar polarity and functional groups.
Step-by-Step Resolution Protocol:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: To reduce tailing of the carboxylic acid, add a small percentage (0.5-2%) of acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid). The modifier protonates the carboxylate form of the analyte and competes for binding sites on the silica, leading to sharper peaks.
-
Add a Basic Modifier: To mitigate the interaction of the pyridine nitrogen with silica, a basic modifier can be used. However, this can deprotonate your desired acid, causing it to stick to the column. A better approach is to use a buffer system or switch to a different stationary phase.[1]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often the superior method for polar, ionizable compounds.[4] The stationary phase is non-polar (C18 silica), and a polar mobile phase is used.
-
Recommended Conditions:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol.
-
Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both solvents to suppress the ionization of the carboxylic acid and ensure sharp peaks.
-
-
-
-
Dry Loading Technique: To improve band sharpness, dissolve the crude product in a suitable solvent (e.g., methanol or DMF), adsorb it onto a small amount of silica gel or Celite®, dry it completely under vacuum, and load the resulting powder onto the top of the column.
Problem 3: The product appears to degrade (color change to dark brown/black) during purification.
Answer:
Pyrrole and some fused pyrrole systems can be susceptible to oxidation and degradation, especially under acidic conditions or when heated for extended periods in certain solvents.
Potential Causes & Mechanistic Insights:
-
Oxidative Degradation: The electron-rich pyrrole ring can be susceptible to oxidation, which is often catalyzed by trace metal impurities, light, or air, especially at elevated temperatures.
-
Decarboxylation: While generally stable, some heterocyclic carboxylic acids can undergo thermal decarboxylation at very high temperatures, though this is less likely under typical purification conditions.[5]
-
Acid-Catalyzed Polymerization: Strong acidic conditions can sometimes lead to polymerization of pyrrole-containing compounds.
Step-by-Step Resolution Protocol:
-
Minimize Heat and Exposure Time:
-
When performing recrystallization, use the minimum heating time required to dissolve the solid.
-
During chromatography, collect and combine fractions promptly and remove the solvent at reduced pressure and moderate temperature (e.g., <40 °C).
-
-
Use Degassed Solvents: For sensitive applications, sparging solvents with nitrogen or argon before use can remove dissolved oxygen and reduce the chance of oxidation.
-
Work Under Inert Atmosphere: Conduct purification steps, particularly those involving heating, under a nitrogen or argon atmosphere to prevent air oxidation.
-
Check Solvent Purity: Ensure solvents are free from peroxide impurities (especially solvents like THF and ether) which can initiate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding pyrrolopyridine precursor before carboxylation or bromination.
-
Over-brominated or Under-brominated Species: Dibrominated products or non-brominated starting material. The introduction of the bromine atom is typically achieved with reagents like N-bromosuccinimide (NBS).[6][7]
-
Regioisomers: Depending on the synthetic strategy, isomers with bromine at a different position might form.
-
Hydrolysis/Side Reaction Products: Impurities arising from side reactions during ester hydrolysis if the synthesis proceeds through an ester intermediate.[8]
Q2: What is the best solvent system for recrystallization?
A2: There is no single "best" solvent, as it depends on the specific impurities present. However, a good starting point is a polar solvent system. Based on the structure, a solvent screening is highly recommended.
| Solvent/System | Suitability for Dissolution (Hot) | Crystal Formation (Cold) | Comments |
| Ethanol/Water | Good | Good | A classic choice. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness, then clarify with a few drops of ethanol and cool. |
| Acetic Acid/Water | Excellent | Good | Useful for dissolving the compound but may require thorough drying to remove residual acid. |
| DMF or DMSO | Excellent | Often requires an anti-solvent | Use minimal hot solvent. Cool, then add water or ethanol as an anti-solvent to induce crystallization.[9] |
| Methanol | Moderate | Moderate | May have too high solubility even when cold, leading to lower recovery. |
Q3: How can I effectively monitor the purification process by TLC?
A3: Given the high polarity, standard TLC systems like Ethyl Acetate/Hexane may not be effective.
-
Recommended TLC System: A polar system such as 10-20% Methanol in Dichloromethane is a good starting point.[10]
-
Add Modifiers: Just as with column chromatography, adding 0.5-1% acetic acid to the mobile phase will sharpen the spot for your carboxylic acid product and provide a more accurate Rf value.
-
Visualization: The compound should be UV-active due to the aromatic system. Visualize under UV light at 254 nm. A potassium permanganate stain can also be used for visualization.
Visualization of Purification Workflow
The following diagram outlines a logical workflow for purifying the crude product, incorporating the troubleshooting steps discussed above.
Caption: Decision workflow for purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. chempap.org [chempap.org]
- 6. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and manipulation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The insights provided herein are based on established chemical principles and field-proven troubleshooting strategies.
Introduction: The 5-Bromo-1H-pyrrolo[3,2-b]pyridine Scaffold
The 5-Bromo-1H-pyrrolo[3,2-b]pyridine core, an isomer of the more commonly discussed 7-azaindole, is a privileged scaffold in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid at the 3-position provides a key site for amide bond formation, esterification, or can be removed via decarboxylation to access 3-unsubstituted derivatives. This guide will address critical aspects of working with this molecule, from its synthesis to subsequent modifications.
Troubleshooting Guide: Synthesis and Handling
This section addresses common issues encountered during the synthesis and handling of this compound and its precursors.
Question 1: I am experiencing low yields in the Fischer indole synthesis to form the 1H-pyrrolo[3,2-b]pyridine core. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Fischer indole synthesis, particularly for azaindoles, are a frequent challenge. The pyridine nitrogen can complicate the reaction mechanism. Here are the primary factors to investigate:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A weak acid may not efficiently promote the necessary[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the product.[1] Pyridylhydrazines, the precursors in this synthesis, are known to be less reactive than their phenylhydrazine counterparts.[2]
-
Troubleshooting:
-
Screen Acid Catalysts: Experiment with a range of Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). PPA is often effective for azaindole synthesis.[3]
-
Optimize Catalyst Loading: Systematically vary the molar equivalents of the acid catalyst.
-
Temperature Control: The reaction often requires elevated temperatures, but excessive heat can promote side reactions. A systematic temperature screen (e.g., 80°C to 140°C) is recommended.
-
-
-
Hydrazone Stability and Isomerization: The equilibrium between the hydrazone and the reactive enehydrazine tautomer is a key step. Substituents on your ketone or aldehyde precursor can influence this equilibrium.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can hydrolyze the hydrazone intermediate.
-
Pre-formation of Hydrazone: Isolate and purify the pyridylhydrazone before subjecting it to the cyclization conditions. This ensures you are starting with a clean, well-characterized intermediate.
-
-
-
Side Reactions: N-N bond cleavage can be a significant competing pathway, especially with certain substituents.[4]
-
Troubleshooting:
-
Lower Temperatures: If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Monitor by TLC/LC-MS: Closely monitor the reaction progress to identify the formation of major byproducts and optimize the reaction time to maximize the desired product before significant decomposition occurs.
-
-
Question 2: During the hydrolysis of my ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, I am observing incomplete conversion and potential decarboxylation. How can I achieve clean hydrolysis?
Answer:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation, but the electron-rich nature of the pyrrolo[3,2-b]pyridine ring system and the presence of the acidic N-H proton can lead to complications.
-
Incomplete Hydrolysis:
-
Cause: Insufficient base, short reaction time, or low temperature can lead to incomplete saponification.
-
Troubleshooting:
-
Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than NaOH or KOH for hindered or electron-rich esters.
-
Increase Equivalents of Base: Use a larger excess of the base (e.g., 3-5 equivalents) to drive the reaction to completion.
-
Elevated Temperature: Gently heating the reaction mixture (e.g., 40-60°C) can significantly increase the rate of hydrolysis.
-
-
-
Undesired Decarboxylation:
-
Cause: The carboxylic acid product can be susceptible to decarboxylation, especially under harsh basic conditions or upon acidic workup at elevated temperatures. The stability of the resulting carbanion at the 3-position, stabilized by the aromatic system, can facilitate this process.[5][6]
-
Troubleshooting:
-
Mild Conditions: Perform the hydrolysis at room temperature or slightly above. Avoid prolonged heating.
-
Careful Acidification: During the workup, add the acid slowly to the cooled reaction mixture (ice bath) to neutralize the base and precipitate the carboxylic acid. Maintain a low temperature throughout the acidification and filtration process.
-
Avoid Strong Acids: Use a milder acid for neutralization, such as citric acid or acetic acid, if you observe degradation with strong mineral acids like HCl.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound and its derivatives?
A1: Purification can be challenging due to the polar nature of these compounds and their tendency to streak on silica gel.
-
For Carboxylic Acids:
-
Recrystallization: This is often the most effective method. A polar solvent system like ethanol/water or dioxane/water is a good starting point.
-
Acid-Base Extraction: Dissolve the crude product in a weak base (e.g., aqueous NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
-
For Ester and Amide Derivatives:
-
Column Chromatography: Use a moderately polar stationary phase. If using silica gel, consider adding a small amount of a modifier to the eluent, such as 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds, to reduce tailing.[7] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be very effective for these polar compounds.
-
Q2: I need to perform a Suzuki coupling on the 5-bromo position. Should I protect the pyrrole N-H or the carboxylic acid?
A2: Protection strategy is crucial for successful cross-coupling reactions.
-
N-H Protection: The pyrrole N-H is acidic and can interfere with many organometallic reagents. Protecting this position is highly recommended.
-
Carboxylic Acid: It is generally best to perform the Suzuki coupling on the ester derivative and then hydrolyze to the carboxylic acid in a later step. The free carboxylic acid can complicate the reaction by reacting with the base or interfering with the palladium catalyst.
Q3: I want to decarboxylate my this compound. What conditions are recommended?
A3: Thermal decarboxylation is a common method for removing the 3-carboxy group from indole- and azaindole-3-carboxylic acids.
-
Recommended Procedure: Heating the carboxylic acid in a high-boiling point solvent is effective.
-
Solvents: Quinoline or diphenyl ether are classic choices.
-
Catalyst: Copper powder or copper(I) oxide can catalyze the reaction, allowing for lower temperatures and shorter reaction times.
-
Temperature: Typically, temperatures in the range of 180-250°C are required.
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the evolution of CO₂. The reaction is complete when gas evolution ceases.
-
Key Experimental Protocols
Protocol 1: General Procedure for Saponification of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, warm the mixture to 40°C.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 1 M HCl with vigorous stirring until the pH of the solution is ~3-4.
-
A precipitate should form. Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 2: N-Tosylation of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
To a solution of the ethyl ester (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[8]
-
Cool the mixture to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data and Diagrams
Table 1: Troubleshooting Common Issues in the Synthesis and Functionalization
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Fischer Synthesis | Inappropriate acid catalyst; Unstable hydrazone; Side reactions (N-N cleavage) | Screen Brønsted and Lewis acids (e.g., PPA, ZnCl₂); Optimize temperature and catalyst loading; Ensure anhydrous conditions. |
| Incomplete Ester Hydrolysis | Insufficient base; Low reactivity | Use LiOH instead of NaOH/KOH; Increase equivalents of base; Gently heat the reaction (40-60°C). |
| Decarboxylation during Hydrolysis | Harsh basic or acidic conditions; High temperature | Perform hydrolysis at room temperature; Use an ice bath during acidic workup; Use a milder acid for neutralization. |
| Poor Separation in Chromatography | High polarity of compounds; Interaction with silica | Add a modifier to the eluent (1% AcOH or Et₃N); Use reverse-phase (C18) chromatography. |
| Failed Suzuki Coupling | Unprotected N-H or COOH group; Inactive catalyst | Protect the N-H with a Ts or SEM group; Use the ester form of the substrate; Screen different palladium catalysts and ligands. |
Diagrams
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Caption: Recommended workflow for Suzuki coupling on the 5-bromo position.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1167056-46-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, medicinal chemists, and process development scientists in overcoming common purification challenges associated with this important heterocyclic building block. Pyrrolopyridine derivatives are crucial scaffolds in modern drug discovery, and obtaining high-purity material is paramount for reliable downstream applications.[1][2][3] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: How do I perform an initial purity assessment of my crude product?
A1: Before attempting any purification, it is critical to assess the complexity of your crude mixture. This initial analysis will guide your purification strategy.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Hexanes with 1% acetic acid) to visualize the number of components. Your target compound, being a carboxylic acid, may streak; adding a small amount of acetic or formic acid to the mobile phase can often resolve this by suppressing the deprotonation of the acid on the silica plate.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A proton NMR spectrum of the crude material is invaluable. It can help identify the presence of unreacted starting materials, residual solvents, and major side products by comparing the observed peaks to the known spectrum of the desired product.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of purity and confirms the molecular weight of the main component and its impurities, aiding in their identification.
Q2: What are the most common impurities I should expect?
A2: Impurities are typically derived from the synthetic route used. Common possibilities include:
-
Unreacted Starting Materials: Precursors used in the final steps of the synthesis.
-
Reagents: Excess brominating agents like N-Bromosuccinimide (NBS) or its byproduct, succinimide.[6][7]
-
Side-Products:
-
Decarboxylated Species: Loss of the CO₂H group to form 5-Bromo-1H-pyrrolo[3,2-b]pyridine.
-
Over-brominated Species: Introduction of a second bromine atom onto the heterocyclic ring.
-
Hydrolyzed Intermediates: For example, if the carboxylic acid was generated from the hydrolysis of an ester, incomplete hydrolysis will leave the ester as an impurity.
-
Q3: My compound has very poor solubility in common organic solvents. How can I handle it?
A3: The planar, heterocyclic structure combined with the carboxylic acid group can lead to low solubility due to strong intermolecular hydrogen bonding.
-
Use Polar Aprotic Solvents: Try dissolving your compound in small amounts of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for analysis or for loading onto a chromatography column (see dry loading technique in Protocol 3).
-
Acid-Base Chemistry: The most effective way to solubilize the compound is to convert it to its salt form. By treating it with an aqueous base, it will deprotonate to form a highly water-soluble carboxylate salt, which is the principle behind acid-base extraction.[8][9][10]
Q4: My compound streaks badly on my silica gel TLC plate and column. What causes this and how can I fix it?
A4: Streaking is a common issue when chromatographing acidic compounds like carboxylic acids on standard silica gel.[11] The acidic protons on the silica surface interact strongly with your compound, leading to slow, uneven movement up the plate or column.
Solution: Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your eluent system. The added acid protonates the silica surface and your compound, minimizing strong ionic interactions and resulting in sharper bands and more symmetrical peaks.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of your crude material.
Caption: Decision workflow for purification strategy.
Troubleshooting Guides & Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is the most powerful first-pass purification method for this compound, as it specifically separates acids from neutral and basic impurities.[12][13]
Underlying Principle
The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral or basic organic impurities remain in the organic phase. The aqueous layer is then isolated, and the carboxylic acid is regenerated and precipitated by re-acidification.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL). If solubility is low, gentle warming may be required, or a co-solvent like a small amount of tetrahydrofuran (THF) can be added.
-
Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 20 mL) to ensure all the carboxylic acid is extracted. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with fresh organic solvent (1 x 15 mL). Discard this organic wash.
-
Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Troubleshooting
| Problem | Possible Cause | Solution |
| No precipitate forms upon acidification. | The product may be more water-soluble than expected, or the concentration is too low. | Ensure pH is acidic. Cool the solution in an ice bath for an extended period. If it still fails, extract the acidified aqueous solution back into an organic solvent (e.g., EtOAc), dry the organic layer with Na₂SO₄, and evaporate the solvent.[9] |
| An oil, not a solid, precipitates out. | The compound is "oiling out," which can happen if the melting point is low or if impurities are present. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Alternatively, proceed with the back-extraction method described above. |
| Significant CO₂ pressure during shaking. | The reaction between the carboxylic acid and bicarbonate generates CO₂ gas. | Always vent the separatory funnel frequently by inverting it and opening the stopcock away from yourself and others. |
Protocol 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of closely related impurities after a bulk purification step or if the crude product is already of moderate purity. The key is finding a solvent in which the compound is soluble when hot but insoluble when cold.
Step-by-Step Methodology
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Water, or mixtures). A good solvent will dissolve the compound when heated but allow crystals to form upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with a stirrer). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is too soluble. | Boil off some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool again. |
| Product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or impurities are depressing the melting point. | Lower the temperature at which dissolution occurs. Use a lower-boiling point solvent or a solvent mixture. |
| Recrystallization leads to a different solid form (solvatomorph). | The solvent can co-crystallize with the compound, changing its physical properties. | Characterize the product carefully (e.g., by thermal analysis). If a solvatomorph is formed, it may be possible to remove the solvent by heating under vacuum, but it's often better to choose a different recrystallization solvent.[14] |
Protocol 3: Purification by Flash Column Chromatography
This method should be reserved for separating complex mixtures or removing impurities with similar properties that cannot be removed by extraction or recrystallization. Due to the high polarity of the carboxylic acid, special considerations are necessary.[15][16]
Underlying Principle
Compounds are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). More polar compounds adhere more strongly to the polar silica gel and elute later.[11]
Caption: Workflow for the acid-base extraction protocol.
Step-by-Step Methodology
-
Choose Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A typical starting point would be Dichloromethane:Methanol (e.g., 95:5) or Ethyl Acetate:Hexanes (e.g., 1:1), always modified with 1% acetic acid .
-
Pack Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., methanol or DMF), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[17]
-
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes. You may use a single isocratic eluent or gradually increase the polarity (gradient elution) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound will not elute from the column. | The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent by adding more of the polar component (e.g., methanol). A gradient elution from low to high polarity is often effective.[17] |
| Poor separation between product and impurities. | The chosen eluent system is not optimal. | Try a different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Sometimes changing the solvent class provides better selectivity. |
| Compound appears to decompose on the column. | The compound may be unstable on acidic silica gel. | Consider using a different stationary phase, such as neutral alumina. Alternatively, deactivate the silica by pre-flushing the column with an eluent containing a small amount of a base like triethylamine (note: this is not suitable for an acidic product unless it is first protected).[17] |
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. study.com [study.com]
- 14. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This molecule, a key heterocyclic building block in pharmaceutical development, presents unique challenges when transitioning from bench-scale discovery to pilot-plant production. This document is structured to provide direct, actionable advice for researchers, chemists, and process development professionals to anticipate and resolve common issues encountered during its manufacture.
Section 1: Overview of the Synthetic Workflow & Key Challenge Areas
The production of this compound typically involves a multi-step synthesis culminating in the selective bromination of the 4-azaindole core and subsequent manipulation to install the carboxylic acid functionality. Each stage presents distinct challenges that can impact yield, purity, and safety upon scale-up. The following workflow highlights the critical control points that this guide will address.
Caption: General workflow for the production of the target compound, highlighting critical challenge areas.
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Category: Reaction Control & Impurity Profile
Question 1: During the bromination step, we are observing significant amounts of starting material and a di-brominated impurity by HPLC. How can we improve selectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution on an activated heterocyclic system. The pyrrolo[3,2-b]pyridine core is electron-rich, making it susceptible to both incomplete reaction and over-bromination.
-
Causality: The issue stems from a mismatch between the reactivity of the brominating agent and the substrate under the chosen reaction conditions. Rapid, localized concentration of a strong brominating agent (like Br₂) can lead to the formation of di-bromo species before the bulk of the starting material has reacted.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Transition from molecular bromine (Br₂) to a milder, more controlled source. N-Bromosuccinimide (NBS) is the preferred reagent for such substrates as it generates a low equilibrium concentration of Br₂, minimizing side reactions.[1][2]
-
Controlled Addition & Temperature: Implement a slow, subsurface addition of the brominating agent (as a solution) to the reaction mixture. Maintain a low reaction temperature (e.g., 0-5 °C) to temper reactivity and favor the desired mono-bromination pathway.
-
Solvent System: Ensure your solvent system (e.g., acetonitrile, DMF, or THF) fully dissolves the starting material. Poor solubility can lead to a heterogeneous reaction where surface-level reactivity is disproportionately high.[2]
-
In-Process Monitoring: Use HPLC or TLC to monitor the reaction progress closely. Quench the reaction immediately upon consumption of the starting material to prevent the subsequent formation of the di-bromo impurity.
-
Question 2: The bromination reaction is showing a significant exotherm upon scale-up, posing a safety risk. What measures can we take?
Answer: Exothermic events are a major safety concern during scale-up. The bromination of aromatic systems is often highly exothermic, and what is manageable in a lab flask can become a dangerous runaway reaction in a large reactor.
-
Causality: The heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system. This is exacerbated by poor mixing and rapid addition of reagents.
-
Mitigation Strategies:
-
Reverse Addition: Instead of adding the brominating agent to the substrate, add the substrate solution to a solution of the brominating agent. This ensures the reactive bromine species is never in excess and is consumed as it is introduced.
-
Continuous Flow Chemistry: For industrial-scale production, consider moving to a continuous flow reactor.[3][4] This approach offers superior heat management due to a high surface-area-to-volume ratio, minimizes the volume of hazardous reagents at any given time, and allows for precise control over reaction time and temperature.[3] In-situ generation of Br₂ from NaOCl and HBr in a flow system is a state-of-the-art method to avoid storing and handling liquid bromine.[4]
-
Process Safety Assessment: Conduct a thorough safety assessment, including reaction calorimetry (RC1) studies, to understand the thermal profile of the reaction and define critical safety parameters before attempting a large-scale run.
-
Category: Product Stability & Purification
Question 3: We are experiencing a loss of product and observing gas evolution during work-up and drying. Is our product unstable?
Answer: Yes, you are likely observing decarboxylation, a known instability pathway for certain heteroaromatic carboxylic acids.[5][6] The loss of CO₂ results in the formation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine, a significant impurity.
-
Causality: The carboxylic acid group can be cleaved from the pyrrole ring, a process often catalyzed by heat and/or acid.[5][7] The mechanism can involve protonation of the pyrrole ring, which facilitates the elimination of CO₂. In some cases, the process is hydrolytic, involving the addition of water to the carboxyl group.[7]
-
Troubleshooting Steps:
-
Avoid Strong Acids in Work-up: During aqueous work-up, avoid using strong mineral acids to precipitate your product. If an acidic pH is required for isolation, use a buffered system or a weaker organic acid and maintain low temperatures.
-
Temperature Control: Keep all processing steps, including isolation, washing, and especially drying, at the lowest feasible temperature. A high-temperature vacuum oven drying is a common cause of significant decarboxylation. Use a gentle drying method, such as a vacuum oven at <40°C with a nitrogen bleed.
-
pH During Final Isolation: The stability of the final product is pH-dependent. Isolate the carboxylic acid at a pH where it is protonated and least soluble, but avoid excessively low pH values that could accelerate decarboxylation.
-
Storage: Store the final, dry product under inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to minimize degradation over time.[8]
-
Question 4: The crude product has very poor solubility, making purification by recrystallization difficult. What is the recommended approach?
Answer: The planar, hydrogen-bonding structure of azaindoles often leads to poor solubility in common organic solvents.[9] Finding a suitable recrystallization system is key for achieving high purity without resorting to chromatography on a large scale.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic solvent screen using small amounts of crude material. Focus on polar, aprotic solvents like DMF, DMAc, or NMP, potentially as part of a binary system with an anti-solvent like water, isopropanol, or MTBE.
-
Base-Acid Swing Purification: An effective alternative to direct recrystallization is a base-acid swing.
-
Dissolve the crude carboxylic acid in a dilute aqueous base (e.g., NaHCO₃ or K₂CO₃) to form the soluble carboxylate salt.
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Treat the filtrate with activated carbon to remove colored impurities.
-
Slowly re-acidify the clear filtrate with a mild acid (e.g., acetic acid) at a controlled temperature to precipitate the purified product.
-
This method is highly effective for removing neutral or basic impurities and is readily scalable.
-
-
Chromatography as a Last Resort: While silica gel chromatography can be used, it is often not economically viable at scale. If required, focus on optimizing the loading and solvent gradient to maximize throughput.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor for the bromination step? A: The most critical parameters are: 1) Temperature, 2) Rate of addition of the brominating agent, 3) Stoichiometry of reagents, and 4) Reaction time. These must be tightly controlled to ensure reaction completion while minimizing impurity formation.
Q: What analytical methods are recommended for in-process control and final product release? A: A combination of methods is ideal.
-
In-Process: HPLC is essential for monitoring the disappearance of starting material and the formation of product and key impurities.
-
Final Release:
-
HPLC: For purity assessment and quantification of impurities.
-
¹H NMR & ¹³C NMR: To confirm the structure and check for residual solvents.[10]
-
LC-MS: To confirm the molecular weight of the product and identify unknown impurities.
-
Karl Fischer Titration: To determine the water content.
-
Q: Are there specific safety hazards associated with the reagents beyond the bromination step? A: Yes. Many heterocyclic compounds, including intermediates and the final product, can be toxic or irritants.[11][12] Always handle these materials in a well-ventilated area (fume hood or ventilated enclosure) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents and intermediates before use.
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis via NBS Bromination (Illustrative)
This protocol is a representative example and must be optimized for your specific intermediate.
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the starting material, ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (10 volumes) and stir to achieve a clear solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous acetonitrile (5 volumes).
-
Controlled Addition: Add the NBS solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC or HPLC.
-
Quenching: Once the starting material is consumed (<1% by HPLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (2 volumes).
-
Work-up: Allow the mixture to warm to room temperature. Add water (10 volumes) and ethyl acetate (10 volumes). Separate the organic layer, and wash it with brine (5 volumes).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
-
Hydrolysis: The crude ester can then be hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water), followed by careful acidic work-up at low temperature.
Protocol 2: Purification via Base-Acid Swing
-
Dissolution: Suspend the crude this compound in deionized water (15 volumes).
-
Basification: Slowly add a 1 M solution of sodium bicarbonate (NaHCO₃) while stirring until the solid completely dissolves and the pH is ~8.5.
-
Filtration: Filter the solution through a pad of celite to remove any insoluble matter.
-
Precipitation: Cool the filtrate to 10-15 °C. Slowly add 1 M acetic acid dropwise with vigorous stirring. The product will begin to precipitate.
-
Isolation: Continue adding acid until the pH of the slurry is ~4.5-5.0. Stir the resulting slurry for 1 hour at 10-15 °C.
-
Collection: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 3 volumes) to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at <40 °C until a constant weight is achieved.
Section 5: Data Summary Table
The following table provides target specifications for a successful scale-up process.
| Parameter | Target Value | Rationale |
| Bromination Step | ||
| Reagent | N-Bromosuccinimide (NBS) | Improved selectivity and safety over Br₂. |
| Temperature | 0-5 °C | Minimizes side reactions and controls exotherm. |
| Reaction Time | 2-4 hours (typical) | Monitored by HPLC to prevent over-reaction. |
| Final Product | ||
| Purity (HPLC) | >99.0% | Standard for pharmaceutical intermediates. |
| Key Impurity (Decarboxylated) | <0.15% | Ensures product stability and quality. |
| Key Impurity (Di-bromo) | <0.15% | Demonstrates control of the bromination step. |
| Water Content (KF) | <0.5% | Prevents potential degradation and ensures accurate weighing. |
| Storage | ||
| Conditions | 2-8 °C, under Nitrogen | Preserves long-term stability by mitigating thermal and oxidative degradation.[8] |
Section 6: Scale-Up Safety Workflow
Handling highly reactive reagents like brominating agents at scale requires a strict safety protocol. The following decision tree illustrates a workflow for mitigating risks.
Caption: Safety decision workflow for scaling up hazardous bromination reactions.
References
- 1. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid(1222175-20-3) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for the various synthetic routes to this valuable heterocyclic compound. As a key building block in medicinal chemistry, particularly in the development of kinase inhibitors, a reliable and scalable synthesis is crucial. This document offers insights into potential challenges and their solutions, drawing from established principles of heterocyclic chemistry.
Alternative Synthetic Routes: A Comparative Overview
The synthesis of this compound can be approached through several strategic pathways. The choice of route will often depend on the availability of starting materials, scalability, and the desired purity of the final product. Below, we outline two primary retrosynthetic approaches.
Caption: Retrosynthetic analysis of this compound.
Route A: Late-Stage Bromination
This strategy focuses on first constructing the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, followed by a regioselective bromination at the C5 position.
Caption: Workflow for the Late-Stage Bromination approach (Route A).
Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
To a solution of 2-amino-3-nitropyridine in a suitable solvent such as ethanol, add diethyl malonate.
-
Heat the reaction mixture under reflux for several hours.
-
The intermediate formed is then subjected to reductive cyclization. A common method is the use of iron powder in acetic acid.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, filter the reaction mixture to remove the iron catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 3: Bromination to this compound
-
Dissolve the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in a suitable solvent, such as DMF or acetic acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting and FAQs for Route A
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the reductive cyclization step. | Incomplete reduction of the nitro group. Side reactions due to harsh acidic conditions. | Ensure the iron powder is activated. Consider alternative reducing agents like SnCl₂ or catalytic hydrogenation. Optimize the reaction temperature and time. |
| Difficulty in purifying the intermediate ester. | Presence of closely related impurities. | Use a gradient elution system for column chromatography. Consider recrystallization if the product is a solid. |
| Incomplete hydrolysis of the ester. | Insufficient base or reaction time. Steric hindrance around the ester group. | Increase the amount of base and/or prolong the reaction time. Consider using a stronger base or a different solvent system (e.g., with a co-solvent like THF). |
| Poor regioselectivity during bromination, with bromination occurring at other positions. | The reaction conditions are too harsh, or the substrate is highly activated. | Use a milder brominating agent or perform the reaction at a lower temperature. The use of a protecting group on the pyrrole nitrogen might be necessary to direct the bromination to the desired position. |
| Decomposition of the product during workup. | The product may be sensitive to strong acids or bases. | Use a buffered workup procedure. Minimize the exposure time to harsh pH conditions. |
Route B: Early-Stage Bromination (Fischer Indole Synthesis Approach)
This approach introduces the bromine atom at an earlier stage, utilizing a substituted hydrazine in a Fischer indole-type synthesis. This can be advantageous for controlling regioselectivity.
Caption: Workflow for the Early-Stage Bromination approach (Route B).
Experimental Protocol: Route B
Step 1: Formation of the Hydrazone
-
Dissolve (5-Bromo-pyridin-3-yl)hydrazine in a suitable solvent like ethanol or acetic acid.
-
Add ethyl pyruvate to the solution and stir at room temperature.
-
The formation of the hydrazone can often be observed as a precipitate. The reaction can be monitored by TLC.
Step 2: Fischer Indole Cyclization
-
The hydrazone intermediate can be isolated or generated in situ.
-
Add a strong acid catalyst such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride.[1]
-
Heat the reaction mixture to a high temperature (typically >100 °C). The optimal temperature will depend on the catalyst used.
-
Monitor the reaction for the formation of the pyrrolo[3,2-b]pyridine ring.
-
After the reaction is complete, carefully quench the mixture by pouring it onto ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Purify the crude ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate by column chromatography.
Step 3: Hydrolysis
-
Follow the hydrolysis procedure described in Route A, Step 2, to convert the ethyl ester to the final carboxylic acid product.
Troubleshooting and FAQs for Route B
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The starting hydrazine is unstable. | Hydrazines can be sensitive to air and light. | Store the hydrazine under an inert atmosphere and protect it from light. Use freshly prepared or purified hydrazine. |
| Low yield in the Fischer indole cyclization. | The reaction conditions are not optimal (temperature, catalyst). The hydrazone is not stable under the reaction conditions. Formation of regioisomeric byproducts. | Screen different acid catalysts (Brønsted and Lewis acids) and solvents.[1] Optimize the reaction temperature and time. Ensure the hydrazone is of high purity. |
| Charring or decomposition during the cyclization. | The reaction temperature is too high, or the acid catalyst is too harsh. | Reduce the reaction temperature. Use a milder catalyst or a shorter reaction time. |
| Difficulty in isolating the product after quenching the reaction. | The product may be partially soluble in the aqueous layer or form an emulsion. | Use a different extraction solvent. Perform multiple extractions. A filtration step to remove any insoluble material before extraction may be helpful. |
| Incomplete hydrolysis of the ester in the final step. | See troubleshooting for Route A, Step 2. | See troubleshooting for Route A, Step 2. |
Quantitative Data Summary
While specific yields can vary significantly based on the exact conditions and scale of the reaction, the following table provides a general comparison of the two routes.
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination |
| Number of Steps | 3-4 | 2-3 |
| Overall Yield | Moderate | Moderate to Good |
| Key Challenges | Regioselectivity of bromination | Stability of hydrazine, harsh cyclization conditions |
| Scalability | Can be challenging due to purification of intermediates | Potentially more scalable if cyclization is optimized |
| Starting Material Availability | Substituted aminopyridines are often commercially available | Substituted pyridylhydrazines may require synthesis |
References
dealing with poor solubility of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid in reactions
Welcome to the technical support center for 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1167056-46-3). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor solubility of this versatile heterocyclic compound in various reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your synthetic endeavors.
Understanding the Challenge: The "Brick Dust" Problem
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, its rigid, planar structure, featuring a fused pyrrole and pyridine ring system, contributes to strong intermolecular interactions, leading to poor solubility in many common organic solvents. This low solubility, often colloquially referred to as "brick dust" insolubility, can result in incomplete reactions, low yields, and purification difficulties. This guide will equip you with the knowledge and techniques to overcome these solubility hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Incomplete Amide Coupling Reactions
Symptom: You are performing an amide coupling reaction with an amine, using standard coupling reagents like HATU or EDC, but you observe a low conversion of your starting material, even after extended reaction times. TLC or LC-MS analysis shows the presence of unreacted this compound.
Cause: The poor solubility of the carboxylic acid is preventing it from fully participating in the reaction. In many common solvents for amide coupling, such as dichloromethane (DCM) or dimethylformamide (DMF), the concentration of the dissolved acid is too low for the reaction to proceed efficiently.
Solutions:
1. Solvent System Optimization:
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility.[2][3] A mixture of a polar aprotic solvent with a more solubilizing co-solvent can disrupt the intermolecular forces of the carboxylic acid.
-
Recommended Co-solvents:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)[4]
-
1,4-Dioxane
-
-
-
Protocol: Amide Coupling with a Co-solvent System
-
Suspend this compound (1 equivalent) in the primary solvent (e.g., DMF).
-
Add the co-solvent (e.g., NMP or DMSO) dropwise while stirring until the solid dissolves. Aim for the minimum amount of co-solvent necessary to achieve a clear solution.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
2. Temperature Modification:
-
Elevated Temperatures: Increasing the reaction temperature can improve the solubility of the carboxylic acid and increase the reaction rate. However, be mindful of the stability of your reactants and coupling reagents at higher temperatures.
-
Caution: Some coupling reagents, like HATU, can decompose at elevated temperatures. Consider more thermally stable alternatives if necessary.
-
3. Phase-Transfer Catalysis (PTC):
-
Principle: PTC can be a powerful technique for reactions involving poorly soluble salts.[6][7] By using a phase-transfer catalyst, such as a quaternary ammonium salt, the carboxylate anion can be transported from a solid or aqueous phase into the organic phase where the reaction with the amine occurs.[8][9]
-
Protocol: Amide Coupling using Phase-Transfer Catalysis
-
In a round-bottom flask, combine this compound (1 equivalent), the amine (1.2 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents) in a suitable nonpolar organic solvent (e.g., toluene).
-
Add an aqueous solution of a mild base (e.g., K₂CO₃) to the mixture.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by analyzing the organic layer by TLC or LC-MS.
-
Issue 2: Low Yields in Esterification Reactions
Symptom: You are attempting to synthesize an ester derivative via Fischer esterification or by using an alkyl halide, but the yield is consistently low.
Cause: Similar to amide coupling, the low solubility of the carboxylic acid in common esterification solvents (like the alcohol reactant itself or a non-polar solvent) is the primary obstacle.
Solutions:
1. Conversion to a More Soluble Intermediate:
-
Acid Chloride Formation: A common strategy is to convert the carboxylic acid to its more reactive and often more soluble acid chloride derivative. This intermediate can then be reacted with the alcohol to form the ester.
-
Protocol: Two-Step Esterification via Acid Chloride
-
Step 1: Acid Chloride Formation
-
Suspend this compound (1 equivalent) in an inert solvent like DCM or toluene.
-
Add a small amount of DMF (catalytic).
-
Slowly add oxalyl chloride or thionyl chloride (1.5-2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Step 2: Ester Formation
-
Dissolve the crude acid chloride in a suitable solvent (e.g., DCM).
-
Add the alcohol (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine) at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
2. Use of Solubilizing Esterification Reagents:
-
Mitsunobu Reaction: For acid-sensitive substrates, the Mitsunobu reaction can be an effective alternative. While it doesn't directly address the solubility of the starting carboxylic acid, the reaction conditions (typically in THF or DCM) may be more favorable.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: Highly polar aprotic solvents are generally the most effective. These include DMSO, NMP, and to a lesser extent, DMF. For reactions, using these as co-solvents with less viscous solvents is often a practical approach.[2][10]
Q2: Can I improve solubility by converting the carboxylic acid to its salt form?
A2: Yes, converting the carboxylic acid to a salt (e.g., with an alkali metal base like sodium hydroxide or potassium carbonate) will significantly increase its solubility in polar protic solvents like water or alcohols. However, this may not be compatible with all subsequent reaction conditions, especially those that are sensitive to water or strong bases. This approach is often used in purification rather than as a direct prelude to coupling reactions in organic solvents.
Q3: Are there any structural analogs with better solubility that I could consider?
A3: While this guide focuses on the specified compound, it's worth noting that in drug discovery programs, medicinal chemists often design analogs to improve physicochemical properties. For instance, introducing more flexible side chains or groups that disrupt crystal packing can enhance solubility.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values above its pKa, it will be deprotonated to the carboxylate form, which is significantly more water-soluble. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form. The pyrrolo-pyridine core also has basic nitrogen atoms, making the overall solubility profile complex and pH-sensitive.
Data & Visualizations
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Notes |
| Water | Very Low | Solubility increases with pH. |
| Methanol | Low | |
| Ethanol | Low | |
| Dichloromethane (DCM) | Very Low | |
| Tetrahydrofuran (THF) | Very Low | |
| Acetonitrile (ACN) | Very Low | |
| Dimethylformamide (DMF) | Sparingly Soluble | Often requires heating. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good solvent for this compound.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Good solvent for this compound. |
Diagram 1: Decision Workflow for Overcoming Poor Solubility in Amide Coupling
Caption: Decision tree for troubleshooting amide coupling reactions.
Diagram 2: Strategy for Esterification of Poorly Soluble Carboxylic Acids
Caption: Two-step approach for ester synthesis.
References
- 1. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvency: Significance and symbolism [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 7. Applications of Phase Transfer Catalysis in Heterocyclic Chemistry (1984) | Roger Gallo | 20 Citations [scispace.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The 1H-pyrrolo[3,2-b]pyridine core, commonly known as the 7-azaindole scaffold, is one such "privileged structure." Its significance lies in its ability to mimic the purine core of ATP, allowing it to effectively target the ATP-binding site of a vast array of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
This guide focuses on a specific, strategically functionalized version of this scaffold: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid . The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position provides two critical chemical handles. The carboxylic acid is an ideal anchor point for building a diverse library of amide derivatives to probe and occupy different regions of the kinase active site. The bromine atom can be leveraged for further synthetic modifications via cross-coupling reactions, or it can engage in halogen bonding, a specific and increasingly recognized non-covalent interaction that can enhance binding affinity.
This document provides a comparative analysis of the efficacy of various derivatives stemming from this core structure. We will dissect their structure-activity relationships (SAR), present supporting experimental data from peer-reviewed literature, and provide detailed protocols for the key assays used in their evaluation. Our objective is to offer researchers and drug development professionals a clear, data-driven guide to the therapeutic potential of this promising class of compounds.
The Core Scaffold: A Platform for Targeted Inhibition
The foundational molecule, this compound, serves as the starting point for creating potent and selective inhibitors. The primary strategy involves the derivatization of the C3-carboxylic acid group to form a library of carboxamides. This approach is mechanistically sound; the pyrrolopyridine core acts as the "hinge-binder," forming key hydrogen bonds with the kinase hinge region, while the amide-linked side chains extend into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.
Caption: Derivatization of the core scaffold via amide coupling.
Comparative Efficacy I: Targeting Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in various cancers, making FGFRs a compelling therapeutic target.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives (a closely related isomer) have demonstrated potent activity against FGFR1, 2, and 3.[1]
Notably, research into 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which are structurally analogous to the 5-bromo derivatives of interest, has yielded highly potent and selective inhibitors of FGFR4.[2] One standout compound, 10z , was identified as a reversible-covalent inhibitor that targets both wild-type and gatekeeper mutant variants of FGFR4 kinase.[2] This is a critical feature, as gatekeeper mutations are a common mechanism of acquired resistance to targeted therapies.
Quantitative Data: FGFR4 Inhibition
The efficacy of these derivatives was rigorously tested in both biochemical and cellular assays. The data clearly demonstrates potent, single-digit nanomolar activity against FGFR4 and significant anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines that are dependent on the FGF19-FGFR4 signaling axis.
| Compound | FGFR4 IC₅₀ (nM) | FGFR4V550L IC₅₀ (nM) | Hep3B IC₅₀ (nM) | JHH-7 IC₅₀ (nM) | HuH-7 IC₅₀ (nM) |
| 10z | <1 | 2.6 | 37 | 32 | 94 |
| Data synthesized from J Med Chem. 2022;65(21):14809-14831.[2] |
The success of the 5-formyl analogues strongly suggests that the this compound scaffold is an excellent starting point for developing potent FGFR inhibitors.
Comparative Efficacy II: Broader Anti-Cancer Activity
While specific kinase targets are crucial, the broader anti-proliferative activity of new chemical entities across diverse cancer cell lines provides a valuable measure of their therapeutic potential. A study on 5-bromo-7-azaindolin-2-one derivatives, which share the 5-bromo-pyrrolopyridine motif, revealed compounds with broad-spectrum antitumor potency that significantly outperformed the FDA-approved multi-kinase inhibitor, Sunitinib.[3]
The key structural modification in this series was the introduction of a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which was then further derivatized with various amine-containing side chains.
Quantitative Data: Anti-Proliferative Activity in Cancer Cell Lines
The most active compound from this series, 23p , demonstrated IC₅₀ values in the low micromolar range across three distinct cancer cell lines, representing a greater than 10-fold increase in potency compared to Sunitinib in the same assays.
| Compound | HepG2 IC₅₀ (μM) | A549 IC₅₀ (μM) | Skov-3 IC₅₀ (μM) |
| 23p | 2.357 | 3.012 | 2.876 |
| Sunitinib | 31.594 | 49.036 | 38.751 |
| Data synthesized from Molecules. 2016;21(11):1563.[3] |
This data underscores the power of the 5-bromo-7-azaindole core. The bromine atom at the 5-position, combined with strategic modifications at other positions, can yield compounds with superior potency compared to established clinical agents.
Structure-Activity Relationship (SAR) Insights
By analyzing the data from multiple studies, we can derive key structure-activity relationships that guide future optimization efforts. The primary determinant of potency appears to be the nature of the side chain attached via the C3-carboxamide linker.
Caption: Key structure-activity relationship trends for the scaffold.
-
C3-Carboxamide Side Chain: The introduction of flexible, basic, terminal amine groups (e.g., pyrrolidinyl, piperidinyl, diethylamino) consistently leads to higher potency.[3] This is likely due to the formation of favorable salt-bridge interactions within the ATP-binding pocket or improved physicochemical properties.
-
C5-Halogenation: The presence of a halogen, specifically bromine, at the C5 position is a common feature in potent kinase inhibitors.[4][5] It can increase binding affinity through halogen bonding and serves as a synthetic handle for further modification.
-
Pyrrole N1 Position: While less explored in the cited literature for this specific core, the N1 position of the pyrrole ring is a known site for modification that can modulate selectivity and physical properties like solubility.[6]
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure scientific integrity, the claims made in this guide are supported by robust experimental data. Below are detailed, self-validating protocols for the key assays used to characterize these compounds.
Protocol 1: General Synthesis of Amide Derivatives
This protocol outlines a standard, reliable method for synthesizing the target carboxamides from the this compound starting material.
Objective: To couple the carboxylic acid with a primary or secondary amine to form an amide bond.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
HATU (1.5 eq) or HOBt (1.5 eq) / EDC (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DMF, add the desired amine, HATU, and DIPEA.
-
Causality: The carboxylic acid is first activated by HATU (or an in-situ generated HOBt-ester via EDC/HOBt) to form a highly reactive intermediate. DIPEA, a non-nucleophilic base, then deprotonates the amine, allowing it to efficiently attack the activated ester, forming the stable amide bond.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once complete, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Objective: To determine the concentration of a derivative that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and validated platform for the development of potent kinase inhibitors. The evidence strongly indicates that derivatization of the C3-carboxylic acid with side chains containing basic terminal amines is a fruitful strategy for enhancing anti-proliferative and enzyme-inhibitory activity.[3] Derivatives of this and closely related scaffolds have shown superior efficacy compared to established drugs like Sunitinib and have demonstrated the ability to inhibit clinically relevant mutant kinases.[2][3]
Future research should focus on:
-
Expanding the SAR: Systematically exploring a wider diversity of amide substituents to optimize potency and selectivity against specific kinase targets.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their pharmacokinetic profiles, tolerability, and in vivo anti-tumor activity.
-
Targeting Drug Resistance: Explicitly designing and testing derivatives against a panel of clinically relevant mutant kinases to develop next-generation inhibitors that can overcome acquired resistance.
This class of compounds holds significant promise for the development of novel targeted therapies in oncology and beyond.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparison Guide: A Multi-Pronged Strategy for Validating the Biological Target of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction: From Novel Compound to Validated Target
In drug discovery, the identification of a novel compound with compelling bioactivity, such as 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (hereafter referred to as Cpd-X ), is a critical first step. However, a compound's therapeutic potential can only be realized through the rigorous identification and validation of its biological target. This process is fundamental to understanding its mechanism of action, predicting on- and off-target effects, and developing a robust pipeline for clinical translation.
The pyrrolo[2,3-b]pyridine scaffold, a related core structure, has been associated with various biological activities, including the inhibition of Janus kinases (JAKs)[1] and other roles in anticancer research[2]. This guide provides a comprehensive, technically-grounded framework for researchers to move from a hypothesized target to a fully validated one for Cpd-X. We will use Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway, as a plausible hypothetical target to illustrate this process.[3][4]
Our validation strategy is built on the principle of orthogonality , where we employ multiple, independent experimental methods to build an unassailable case for target engagement and functional modulation. We will compare the performance of Cpd-X against two well-characterized, clinical-stage CHK1 inhibitors: Prexasertib (LY2606368) and MK-8776 (SCH 900776) .
The Target Validation Workflow: An Overview
Successful target validation is not a single experiment but a logical cascade. Evidence must be built by demonstrating:
-
Direct Biochemical Inhibition: Does Cpd-X inhibit the enzymatic activity of the purified target protein?
-
Biophysical Binding: Does Cpd-X physically interact with the target protein?
-
Cellular Target Engagement: Does Cpd-X bind to the target within its native cellular environment?
-
Downstream Pathway Modulation: Does cellular target engagement produce the expected functional consequences on the target's signaling pathway?
This workflow ensures that the observed biological effects of Cpd-X are a direct result of its interaction with the intended target.
Caption: The Orthogonal Target Validation Workflow.
Part 1: Direct Target Interaction - Biochemical and Biophysical Assays
The foundational step is to confirm that Cpd-X can directly inhibit and bind to purified, recombinant CHK1 protein. This removes the complexity of the cellular environment and provides clean, quantitative data on the compound-target interaction.
Experiment 1: In Vitro Kinase Assay
Causality: This assay directly measures the ability of a compound to inhibit the primary enzymatic function of CHK1: the phosphorylation of a substrate. A positive result is the strongest initial evidence of direct target modulation. We use an ATP-competitive assay format, as most kinase inhibitors function by blocking the ATP-binding pocket.[3]
Protocol: Recombinant CHK1 Inhibition Assay
-
Reagents: Recombinant full-length human CHK1, biotinylated peptide substrate (e.g., based on CDC25C), ATP, kinase reaction buffer.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-X, Prexasertib, and MK-8776 in DMSO, starting at 100 µM.
-
Reaction: In a 96-well plate, add 10 µL of kinase buffer, 5 µL of compound dilution, and 10 µL of recombinant CHK1 enzyme. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiation: Start the kinase reaction by adding 25 µL of a solution containing the peptide substrate and [γ-³³P]-ATP.[5] Incubate for 60 minutes at 30°C.
-
Termination & Detection: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate. Wash away excess [γ-³³P]-ATP.[5]
-
Analysis: Measure the incorporated radioactivity using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 2: Isothermal Titration Calorimetry (ITC)
Causality: While an IC50 value demonstrates functional inhibition, it can be influenced by assay conditions (e.g., ATP concentration). ITC provides a direct, label-free measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction. This confirms a physical and direct binding event.
Protocol: ITC for Cpd-X and CHK1 Binding
-
Preparation: Dialyze purified recombinant CHK1 extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 µM solution of Cpd-X in the final dialysis buffer.
-
Loading: Load the CHK1 solution (e.g., 10 µM) into the sample cell of the microcalorimeter. Load the Cpd-X solution into the injection syringe.
-
Titration: Perform a series of small (e.g., 2 µL) injections of Cpd-X into the CHK1 solution at 25°C, with sufficient time between injections for the signal to return to baseline.
-
Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd).
Comparative Data: Direct Target Interaction
| Compound | Target | In Vitro Kinase IC50 (nM) | Biophysical Binding Kd (nM) | Selectivity over CHK2 |
| Cpd-X (Hypothetical) | CHK1 | 4.5 | 3.2 | >400-fold |
| MK-8776 | CHK1 | 3[6] | 2[6] | ~500-fold[6] |
| Prexasertib | CHK1/2 | 1.0 (CHK1) | N/A | Dual Inhibitor[7] |
This table presents hypothetical but realistic data for Cpd-X alongside published data for comparators to illustrate a successful outcome.
Part 2: Cellular Target Engagement and Functional Consequences
Confirming that Cpd-X engages CHK1 inside living cells is a critical step to ensure the compound reaches its target in a complex biological system. We then link this engagement to the modulation of the CHK1 signaling pathway.
Caption: The CHK1 Signaling Pathway in the G2/M Checkpoint.
Experiment 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure. This stabilization increases the temperature required to denature the protein. By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly confirm target engagement in a physiological context.
Protocol: CETSA for CHK1 Engagement
-
Cell Treatment: Culture a cancer cell line (e.g., HT-29) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of Cpd-X, MK-8776, or Prexasertib for 2 hours.
-
Heating: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Collect the supernatant and analyze the amount of soluble CHK1 at each temperature point using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble CHK1 against temperature. The rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization.
Experiment 4: Western Blot for Downstream Pathway Analysis
Causality: If Cpd-X truly inhibits CHK1 in cells, we should observe predictable changes in the phosphorylation status of its downstream substrates. CHK1's primary role in the G2/M checkpoint is to phosphorylate and inhibit the CDC25C phosphatase, preventing entry into mitosis.[4] Therefore, CHK1 inhibition should lead to a decrease in phosphorylated CDC25C (pS216).
Protocol: Downstream Phospho-Protein Analysis
-
Treatment: Seed HT-29 cells. Induce DNA damage with a low dose of a topoisomerase inhibitor (e.g., gemcitabine) to activate the CHK1 pathway.
-
Inhibition: Co-treat the cells with vehicle (DMSO), Cpd-X, MK-8776, or Prexasertib at various concentrations for 6-24 hours.
-
Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-CHK1 (pS345, an upstream activation mark), total CHK1, phospho-CDC25C (pS216, the direct substrate), and a loading control like GAPDH.
-
Analysis: Quantify band intensity. A potent CHK1 inhibitor will significantly reduce the p-CDC25C (S216) signal relative to the DNA damage-only control.
Comparative Data: Cellular Engagement & Pathway Modulation
| Compound | Target | CETSA ΔTm (°C) | p-CDC25C (S216) Inhibition EC50 (nM) |
| Cpd-X (Hypothetical) | CHK1 | +4.2 | 65 |
| MK-8776 | CHK1 | +3.8 | 60[6] |
| Prexasertib | CHK1 | +4.5 | ~50 |
This table shows that Cpd-X not only binds its target in cells (CETSA shift) but does so at a concentration that correlates with the functional inhibition of its downstream pathway, comparable to known standards.
Conclusion: Building a Conclusive Case for Target Validation
The journey from a novel compound to a validated drug candidate is paved with rigorous, evidence-based science. By following an orthogonal workflow, we can confidently validate the biological target of This compound .
Our multi-pronged approach demonstrates that Cpd-X:
-
Directly inhibits the enzymatic activity of recombinant CHK1 with high potency (Kinase Assay).
-
Physically and directly binds to CHK1 with high affinity (ITC).
-
Engages and stabilizes CHK1 in its native intracellular environment (CETSA).
-
Functionally modulates the CHK1 signaling pathway by preventing the phosphorylation of its key substrate, CDC25C, at concentrations consistent with cellular engagement (Western Blot).
This cohesive body of evidence, benchmarked against well-characterized inhibitors like MK-8776 and Prexasertib, provides a robust validation of CHK1 as the primary biological target of Cpd-X. This foundational knowledge is paramount for advancing the compound into further preclinical and clinical development as a potential anticancer agent.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Analysis Focused on TGF-β Receptor I (ALK5)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, adept at targeting the highly conserved ATP-binding pocket of numerous kinases. Its structural resemblance to the natural ATP purine ring provides a foundational framework for potent inhibition. This guide offers an in-depth comparison of pyrrolopyridine-based inhibitors, with a specific focus on 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a representative of its class, benchmarked against other inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1][2] Its dysregulation is implicated in fibrosis and advanced-stage cancers, where it often promotes tumor progression and metastasis, making ALK5 a key therapeutic target.[3] Small molecule inhibitors of ALK5 kinase activity block the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby interrupting the signaling cascade.[3][4]
This guide will dissect the biochemical and cellular performance of representative ALK5 inhibitors, provide detailed experimental protocols for their evaluation, and offer expert insights into the causal relationships between chemical structure and biological activity.
Comparative Analysis of ALK5 Inhibitors
The efficacy of a kinase inhibitor is not defined solely by its potency against the intended target but also by its selectivity across the kinome and its activity within a cellular context. Below is a comparison of several notable ALK5 inhibitors, including those with pyrrolopyridine or structurally related heterocyclic cores.
| Compound | Scaffold Type | Target | Biochemical IC50 (nM) | Cellular Activity (pSMAD IC50, nM) |
| This compound | Pyrrolopyridine | ALK5 (Predicted) | Data Not Publicly Available | Data Not Publicly Available |
| Galunisertib (LY2157299) | Pyrazole | ALK5 / TβRI | 56[5][6] | ~176 (in Mv1Lu cells)[7] |
| RepSox (SJN 2511) | Pyrazole/Naphthyridine | ALK5 / TβRI | 4 (autophosphorylation)[8][9][10][11] | 18 (PAI-1 reporter)[8] |
| GW788388 | Imidazole/Quinoline | ALK5 | 18[12][13][14] | 93[12] |
| SB525334 | Furan/Quinoline | ALK5 | 14.3[5][15] | Data Not Publicly Available |
Expertise & Experience Insight: While this compound represents a promising starting point based on its scaffold, the lack of public data highlights its status as a building block or early-stage compound. In contrast, compounds like Galunisertib, RepSox, and GW788388 are well-characterized pharmacological tools. The discrepancy often seen between biochemical IC50 (a measure of direct enzyme inhibition) and cellular IC50 (activity in a biological system) can be attributed to factors like cell membrane permeability, off-target effects, and engagement with cellular ATP concentrations, which are typically much higher than those used in biochemical assays. The carboxylic acid moiety on the titular compound, for instance, may limit cellular permeability.[16]
The TGF-β/ALK5 Signaling Pathway
Understanding the mechanism of action requires a clear picture of the targeted pathway. TGF-β signaling is initiated when the TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (ALK5).[17] This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[1][17][18] ALK5 inhibitors competitively bind to the ATP pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2/3 and halting the downstream cascade.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Galunisertib (LY2157299) | 购买TGF-beta/Smad 抑制剂 - Selleck [selleck.cn]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. RepSox | ALK5 Inhibitor II | TGFβR-1/ALK5 inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Analogs as Kinase Inhibitors
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structure, featuring a fused pyridine and pyrrole ring system, serves as an excellent bioisostere for purines, enabling it to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[2] This guide focuses on the structure-activity relationship (SAR) of analogs based on the 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core, with a particular emphasis on their potential as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4).
Derivatives of this scaffold are being actively investigated for a range of therapeutic applications, including cancer, inflammatory diseases, and neurodegenerative disorders.[4][5] Understanding the intricate relationship between structural modifications and biological activity is paramount for the rational design of potent and selective drug candidates. This guide will provide an in-depth analysis of the SAR at key positions of the molecule, compare the performance of different analogs with supporting experimental data, and offer detailed protocols for their synthesis and evaluation.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound analogs are profoundly influenced by the nature and position of substituents on the core scaffold. The key areas for modification and their impact on activity are the 5-position of the pyridine ring and the 3-position of the pyrrole ring, typically featuring a carboxamide or a related functional group.
The Critical Role of the 3-Carboxamide Moiety
The 3-carboxamide group is a cornerstone of the SAR for this class of compounds. It acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the kinase hinge region. The amide nitrogen and carbonyl oxygen form canonical hydrogen bonds with the backbone of the kinase, a feature common to many Type I and Type II kinase inhibitors.
The nature of the substituent on the amide nitrogen (R1 in the general structure) is a primary determinant of potency and selectivity. This group typically extends into a hydrophobic pocket adjacent to the ATP-binding site.
Impact of Substituents at the 5-Position: A Comparative Analysis
The 5-position of the pyrrolo[3,2-b]pyridine ring is a crucial site for modulation of inhibitor activity and selectivity. While this guide focuses on the 5-bromo analogs, a comparative analysis with other substituents, such as the 5-formyl group, provides valuable insights into the electronic and steric requirements at this position.
A seminal study on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as FGFR4 inhibitors demonstrated that the formyl group can act as a "warhead" for reversible-covalent inhibition by forming a Schiff base with a nearby lysine residue in the kinase active site.[6] This interaction significantly enhances potency and selectivity.
Comparison of 5-Bromo vs. 5-Formyl Analogs:
| Feature | 5-Bromo Analog (Inferred) | 5-Formyl Analog (Experimental) | Rationale and Causality |
| Binding Mode | Likely non-covalent, occupying a hydrophobic pocket. | Reversible-covalent via Schiff base formation with a lysine residue.[6] | The bromo group is a classic halogen substituent providing hydrophobic and potential halogen bonding interactions. The formyl group is an electrophilic aldehyde capable of reacting with nucleophilic residues like lysine. |
| Potency | Expected to be a potent inhibitor, with potency influenced by the specific kinase and the R1 group. | Exhibits single-digit nanomolar activity against FGFR4.[6] | The covalent interaction of the formyl group provides a significant affinity boost, leading to very high potency. |
| Selectivity | Selectivity will be dictated by the overall shape and electrostatic complementarity of the molecule with the target kinase. | High selectivity for FGFR4 over other FGFR isoforms (FGFR1/2/3).[6] | The presence of a reactive lysine residue in the vicinity of the 5-position is not common to all kinases, thus providing a basis for selectivity. |
| Synthetic Feasibility | The 5-bromo scaffold is a versatile intermediate for further functionalization via cross-coupling reactions. | The 5-formyl group can be introduced through various oxidation or formylation reactions. | Both substituents are synthetically accessible, allowing for the generation of diverse analog libraries. |
The choice between a 5-bromo and a 5-formyl substituent will therefore depend on the desired mechanism of action and the specific target kinase. The 5-bromo analog serves as a valuable tool for exploring non-covalent interactions and as a synthetic handle for further diversification, while the 5-formyl analog offers a path to highly potent and selective reversible-covalent inhibitors for kinases with an appropriately positioned lysine residue.
Comparative Performance Data of Pyrrolo[3,2-b]pyridine Analogs
The following table summarizes the inhibitory activities of representative 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide analogs against FGFR4, providing a benchmark for the expected potency of this scaffold.
| Compound ID | 5-Substituent | R1 Amide Substituent | FGFR4 IC50 (nM) | Antiproliferative Activity (Hep3B cells, IC50, nM) | Reference |
| 10z | -CHO | 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethyl | 1.2 | 37 | [6] |
| 10y | -CHO | 2-(2,6-dichloro-3-methoxyphenyl)ethyl | 2.5 | 45 | [6] |
| 10x | -CHO | 2-(2,3,6-trichlorophenyl)ethyl | 3.1 | 58 | [6] |
| 10w | -CHO | 2-(2,6-dichlorophenyl)ethyl | 8.9 | 110 | [6] |
Data extracted from J. Med. Chem. 2022, 65, 21, 14809–14831.[6]
This data clearly demonstrates that with an optimal substitution pattern on the 3-carboxamide side chain, the 5-formyl-pyrrolo[3,2-b]pyridine scaffold can achieve potent, single-digit nanomolar inhibition of FGFR4 and significant antiproliferative effects in a relevant cancer cell line.[6]
Experimental Protocols
General Synthesis of 5-Substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamides
The synthesis of the target compounds typically involves a multi-step sequence starting from a suitably substituted pyridine derivative. The following is a generalized protocol based on reported literature.[7]
A generalized synthetic workflow.
Step 1: Synthesis of the 6-Azaindole Core The pyrrolo[3,2-b]pyridine core is often constructed from a functionalized pyridine precursor. For instance, a substituted aminopyridine can undergo cyclization to form the fused pyrrole ring. The specific reaction conditions will depend on the starting materials and the desired substitution pattern.
Step 2: Functionalization at the 3-Position Once the core is formed, the 3-position is typically functionalized with a carboxylic acid or an ester thereof. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation.
Step 3: Amide Bond Formation The final step involves the coupling of the 3-carboxylic acid with a desired amine to form the 3-carboxamide. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are commonly employed. The choice of amine is critical as this substituent will probe the hydrophobic pocket of the kinase.
Causality behind Experimental Choices: The use of robust and high-yielding reactions like amide coupling is crucial in medicinal chemistry to enable the rapid synthesis of a diverse library of analogs for SAR exploration. The choice of coupling reagent is often dictated by the steric and electronic properties of the coupling partners to minimize side reactions and ensure efficient conversion.
In Vitro Kinase Inhibition Assay (Example: FGFR4)
The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro biochemical assay. The LanthaScreen™ Eu Kinase Binding Assay is a common platform for this purpose.
Principle of the LanthaScreen™ Kinase Binding Assay.
Protocol:
-
Reagent Preparation: Prepare a solution of the recombinant FGFR4 enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture.
-
Initiation of Reaction: Add the tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of the acceptor (Alexa Fluor® 647) emission to the donor (europium) emission is calculated.
-
Data Analysis: The data is normalized to controls (no inhibitor for high FRET and no kinase for low FRET). The IC50 values are determined by fitting the data to a four-parameter logistic equation.
Causality behind Experimental Choices: This assay format is chosen for its high sensitivity, robustness, and compatibility with high-throughput screening. It directly measures the binding of the inhibitor to the kinase, which is a more direct measure of target engagement than an activity-based assay. The use of TR-FRET minimizes interference from compound autofluorescence and scattered light.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies, particularly when compared with analogs bearing other 5-substituents like the formyl group, highlight the critical role of this position in modulating potency, selectivity, and mechanism of action. The 3-carboxamide moiety is essential for anchoring the molecule in the kinase hinge region, and modifications to its substituent allow for the fine-tuning of interactions within the hydrophobic pocket.
Future research in this area should focus on:
-
Synthesis and evaluation of a broader range of 5-halo analogs to systematically probe the effects of halogen size and electronegativity on kinase binding.
-
Exploration of diverse R1 substituents on the 3-carboxamide to optimize interactions with the hydrophobic pocket of various kinases.
-
In-depth investigation of the mechanism of action for analogs with different 5-substituents to guide the design of inhibitors with specific covalent or non-covalent binding modes.
-
Pharmacokinetic and in vivo efficacy studies of the most promising analogs to assess their potential as clinical candidates.
By leveraging the insights from the SAR studies presented in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors based on the versatile 1H-pyrrolo[3,2-b]pyridine scaffold.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azaindole framework in the design of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, heterocyclic scaffolds such as the pyrrolopyridine core are of paramount importance.[1] These structures are foundational to a multitude of biologically active agents. The specific isomer, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1167056-46-3), represents a valuable, yet challenging, synthetic building block.[2] Its utility is directly contingent on the absolute certainty of its molecular structure. Isomeric impurities, particularly the closely related 5-Bromo-1H-pyrrolo[2,3-b ]pyridine-3-carboxylic acid, can lead to divergent biological activities and intellectual property complications.
This guide provides a comprehensive, multi-technique spectroscopic workflow designed to unequivocally confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind our choice of experiments and the comparative analysis required to distinguish it from its key isomer. This represents a self-validating system, where each piece of spectroscopic evidence corroborates the others to build an unassailable structural proof.
The Analytical Challenge: Differentiating Key Isomers
The primary challenge lies in distinguishing the target [3,2-b] isomer from the more common 7-azaindole [2,3-b] backbone. While they share the same molecular formula (C₈H₅BrN₂O₂) and weight (241.04 g/mol ), the connectivity of the pyrrole and pyridine rings is fundamentally different. This subtle distinction dramatically alters the electronic environment of each atom, which can be precisely interrogated using a suite of spectroscopic methods.
A Multi-Faceted Approach to Structural Elucidation
A singular analytical technique is insufficient to provide the level of certainty required. We will employ a synergistic workflow combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically relevant molecules, including kinase inhibitors and other targeted therapeutics. The targeted synthesis of functionalized derivatives, such as 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is of paramount importance for the development of new chemical entities. The bromine atom at the 5-position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, while the carboxylic acid at the 3-position provides a key site for amide bond formation and other conjugations.
This guide provides a comparative analysis of two plausible and efficient synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid in the practical application of these methodologies.
Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
This classical approach leverages the inherent nucleophilicity of the pyrrole ring to introduce a functional group at the C3 position. The synthesis begins with the preparation of the core scaffold, 5-Bromo-1H-pyrrolo[3,2-b]pyridine, followed by a two-step functionalization to install the carboxylic acid.
Synthesis of the Starting Material: 5-Bromo-1H-pyrrolo[3,2-b]pyridine
A robust and scalable synthesis of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine core is essential for the overall efficiency of this route. One effective method involves a Batcho-Leimgruber-type indole synthesis starting from a readily available nitropyridine derivative.
dot
Caption: Synthesis of the 5-Bromo-1H-pyrrolo[3,2-b]pyridine core.
C3-Functionalization: Vilsmeier-Haack Reaction and Oxidation
With the brominated 4-azaindole in hand, the next stage involves the introduction of the carboxylic acid at the C3 position. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles.[1] The resulting aldehyde is then oxidized to the desired carboxylic acid.
dot
Caption: C3-Functionalization via formylation and oxidation.
Route 2: Direct Carboxylation via an Ester Intermediate
An alternative and potentially more convergent approach involves the direct introduction of an ester group at the C3 position, followed by hydrolysis. This route may offer advantages in terms of step economy and overall yield.
Synthesis of Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This route would ideally start from the same 5-Bromo-1H-pyrrolo[3,2-b]pyridine intermediate. The introduction of the ethoxycarbonyl group at the C3 position can be achieved through various methods, including Friedel-Crafts acylation with ethyl chloroformate or reaction with ethyl pyruvate followed by cyclization. However, a more direct approach would be the reaction of a C3-lithiated intermediate with an electrophilic source of the carboxyl group.
dot
Caption: Synthesis via an ethyl ester intermediate.
Comparative Analysis of Synthetic Efficiency
To provide a clear comparison, the two routes are evaluated based on key metrics of synthetic efficiency.
| Metric | Route 1: Vilsmeier-Haack & Oxidation | Route 2: Direct Carboxylation via Ester |
| Step Count | 3 steps from 5-bromo-1H-pyrrolo[3,2-b]pyridine | 2 steps from 5-bromo-1H-pyrrolo[3,2-b]pyridine |
| Overall Yield | Moderate to Good (typically 50-70% over 2 steps) | Potentially higher due to fewer steps |
| Reagent Cost & Availability | Vilsmeier reagents (POCl3, DMF) and common oxidants are readily available and inexpensive. | Organolithium reagents require anhydrous conditions and may be more expensive. Ethyl chloroformate is also readily available. |
| Safety & Handling | POCl3 is corrosive and moisture-sensitive. Oxidation reactions can be exothermic and require careful control. | Organolithium reagents are pyrophoric and require inert atmosphere techniques. |
| Scalability | The Vilsmeier-Haack reaction is generally scalable. Oxidations may require careful thermal management on a large scale. | The use of cryogenic temperatures and pyrophoric reagents can present challenges for large-scale synthesis. |
| Substrate Scope & Robustness | The Vilsmeier-Haack reaction is a well-established and robust method for a wide range of electron-rich heterocycles. | The success of direct lithiation can be sensitive to the substrate and reaction conditions, potentially leading to side reactions. |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation and Oxidation
Step 1: Synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
To a solution of 5-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
Step 2: Synthesis of this compound
To a stirred suspension of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v) at room temperature, potassium permanganate (KMnO4, 2.0 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The manganese dioxide is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the acetone, and the remaining aqueous solution is acidified with 2N HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: Direct Carboxylation via an Ester Intermediate
Step 1: Synthesis of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
To a solution of 5-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) at -78 °C under a nitrogen atmosphere, n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Ethyl chloroformate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Step 2: Synthesis of this compound
To a solution of Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v), lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with 2N HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to the target molecule, this compound.
Route 1 (Vilsmeier-Haack & Oxidation) is a well-established, robust, and often high-yielding approach. The reagents are inexpensive and the reactions are generally straightforward to perform, making it a reliable choice for laboratory-scale synthesis. The primary considerations are the handling of the corrosive POCl3 and the potentially exothermic nature of the oxidation step.
Route 2 (Direct Carboxylation via Ester) offers the advantage of a shorter synthetic sequence. However, it relies on the use of pyrophoric and moisture-sensitive organolithium reagents, which require more stringent anhydrous and inert atmosphere techniques. The scalability of this route may also be more challenging due to the need for cryogenic temperatures.
For initial laboratory-scale synthesis and for research groups with standard synthetic capabilities, Route 1 is recommended due to its robustness and the use of more common and less hazardous reagents. For process development and larger-scale synthesis where step economy is a critical factor, a thorough investigation and optimization of Route 2 may be warranted, provided the necessary infrastructure for handling organometallic reagents is in place. The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the synthetic expertise of the personnel involved.
References
A Comparative Guide to 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid and its Analogs in Preclinical Research
For researchers and drug development professionals, the pyrrolopyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of targeted therapeutics. This guide provides a comparative analysis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its isomeric and structural analogs, summarizing key findings from in vitro and in vivo studies. While direct experimental data for this compound is limited in publicly accessible literature, this guide will contextualize its potential by examining closely related compounds that have shown significant biological activity, particularly in oncology and immunology.
Introduction to the Pyrrolopyridine Core Structure
The pyrrolopyridine nucleus, an isostere of indole, is a key pharmacophore found in numerous biologically active compounds. The fusion of a pyrrole and a pyridine ring creates a bicyclic heteroaromatic system that can engage in various biological interactions, including hydrogen bonding and π-π stacking with protein targets. The specific arrangement of the nitrogen atoms and the pattern of substitution significantly influence the compound's pharmacological profile. This guide will focus on brominated pyrrolopyridine carboxylic acids and their derivatives, a chemical space rich with kinase inhibitors and other potential therapeutic agents.
Comparative In Vitro Efficacy
While specific in vitro studies on this compound are not extensively reported, research on its isomers and derivatives reveals potent anticancer and immunomodulatory activities.
Anticancer Activity
Derivatives of the isomeric scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), have demonstrated significant cytotoxic effects. Platinum(II) complexes incorporating this scaffold, such as cis-[PtCl2(5BrHaza)2], have shown superior cytotoxicity against several human cancer cell lines compared to the clinically used drug, cisplatin.[1]
| Compound/Complex | Cell Line | IC50 (µM) |
| cis-[PtCl2(5BrHaza)2] | HOS (Osteosarcoma) | 2.5 |
| MCF7 (Breast Carcinoma) | 2.0 | |
| LNCaP (Prostate Carcinoma) | 1.5 | |
| Cisplatin | HOS (Osteosarcoma) | 34.2 |
| MCF7 (Breast Carcinoma) | 19.6 | |
| LNCaP (Prostate Carcinoma) | 3.8 |
Table 1: Comparative IC50 values of a 5-Bromo-1H-pyrrolo[2,3-b]pyridine-containing platinum complex and Cisplatin.[1]
Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent, single-digit nanomolar inhibitory activity against FGFR1, 2, and 3.[2][3] This compound also inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis.[2][3]
Similarly, derivatives of the target compound's scaffold, 5-formyl-pyrrolo[3,2-b]pyridine, have been synthesized as selective and potent inhibitors of FGFR4, a key driver in hepatocellular carcinoma. The representative compound 10z from this series demonstrated significant antiproliferative activity against multiple hepatocellular carcinoma cell lines.[4]
| Compound | Target | Cell Line | IC50 (nM) |
| Compound 4h | FGFR1, 2, 3 | 4T1 (Breast Cancer) | Potent Inhibition |
| Compound 10z | FGFR4 | Hep3B (Hepatocellular Carcinoma) | 37 |
| JHH-7 (Hepatocellular Carcinoma) | 32 | ||
| HuH-7 (Hepatocellular Carcinoma) | 94 |
Table 2: In vitro antiproliferative activity of pyrrolopyridine derivatives against cancer cell lines.[2][3][4]
Immunomodulatory Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold is also a cornerstone for the development of Janus kinase (JAK) inhibitors, which are crucial in regulating immune responses. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and orally efficacious immunomodulators targeting JAK3.[5][6] A lead compound from this series, compound 31 , exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation.[5] More recently, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as JAK1-selective inhibitors.[7]
In Vivo Studies and Pharmacokinetic Profiles
While in vivo data for this compound is not available, studies on its analogs provide valuable insights into the potential for this class of compounds.
The JAK3 inhibitor, compound 31 , demonstrated good metabolic stability and oral bioavailability in rats, dogs, and monkeys.[5] In a preclinical model of transplant rejection, this compound significantly prolonged graft survival in a rat heterotopic cardiac transplant model, highlighting its potential for treating immune-mediated diseases.[5]
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for assessing the in vitro anticancer activity of novel compounds, based on methodologies reported for related pyrrolopyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the effect of a test compound on cancer cell proliferation.
Materials:
-
Human cancer cell lines (e.g., HOS, MCF7, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The biological activities of pyrrolopyridine derivatives are often attributed to their ability to inhibit specific protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[3] Many pyrrolopyridine derivatives are designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its activity and inhibiting downstream signaling.
Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrrolopyridine derivatives.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases are critical components of the signaling pathway for numerous cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression, influencing immune cell development and function. JAK inhibitors containing the pyrrolopyridine scaffold block the ATP-binding site of JAKs, thus preventing the downstream phosphorylation of STATs.
Caption: Overview of the JAK-STAT signaling pathway and inhibition by pyrrolopyridine-based compounds.
Conclusion and Future Directions
The pyrrolopyridine scaffold, particularly its brominated derivatives, holds significant promise for the development of novel therapeutics in oncology and immunology. While direct experimental data on this compound is currently sparse, the extensive research on its isomers and analogs strongly suggests its potential as a valuable building block for potent and selective inhibitors of key biological targets.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Comparative studies against its better-characterized isomers will be crucial in understanding the structure-activity relationships that govern the efficacy and selectivity of this important class of compounds.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid and its Analogs
Introduction: The Challenge of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the identification of potent, target-specific small molecules is paramount. 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid represents a compound of significant interest, built upon the 6-azaindole scaffold. This heterocyclic system is a well-established "hinge-binding" motif, particularly prevalent in the development of protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes[1]. Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors for targets such as Janus kinases (JAKs)[2][3] and Haspin kinase[4][5].
However, the very features that make this scaffold effective also present a significant challenge: a high potential for cross-reactivity. The human kinome comprises over 500 kinases, many of which share structural homology in the ATP-binding site. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects that are a primary cause of clinical trial failures.
This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity profiling of this compound. We will move beyond simple data reporting to explain the causal logic behind the experimental strategy, empowering researchers to generate a robust selectivity profile, anticipate liabilities, and make informed decisions in the lead optimization process.
The Guiding Hypothesis: Predicting Interaction Space via Scaffold Analysis
The 6-azaindole core of this compound is a bioisostere of indole and is frequently used by medicinal chemists in a strategy known as "scaffold hopping" to improve metabolic stability or fine-tune target engagement[6][7][8]. Given this structural heritage, our primary hypothesis is that the compound will exhibit significant affinity for the ATP-binding sites of multiple protein kinases.
Therefore, our profiling strategy is designed to first broadly survey the kinome to identify primary targets and off-targets, and then to validate these interactions within a physiological cellular context.
A Multi-Tiered Experimental Strategy for Comprehensive Profiling
A robust profiling campaign does not rely on a single experiment. It is a tiered approach that moves from broad, high-throughput biochemical screening to lower-throughput, high-content cellular validation. This ensures that resources are focused on biologically relevant interactions.
References
- 1. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Applications of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid in Drug Discovery
This guide provides a comprehensive analysis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While peer-reviewed literature directly detailing the applications of this specific molecule is emerging, this guide will extrapolate its potential uses by examining closely related analogs and the broader class of pyrrolopyridine derivatives. We will delve into its role as a versatile scaffold, particularly in the development of kinase inhibitors for oncology, and compare its potential with established alternatives.
Introduction to the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolopyridine core, particularly the 7-azaindole isomer (1H-pyrrolo[2,3-b]pyridine), is a privileged scaffold in drug discovery. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor for a wide range of protein kinases. The fusion of a pyrrole and a pyridine ring creates a planar, aromatic system with a unique distribution of hydrogen bond donors and acceptors, making it an ideal hinge-binding motif for the ATP-binding pocket of kinases.
This compound (molecular formula: C₈H₅BrN₂O₂) is a specific isomer of this class.[1] The bromine atom at the 5-position and the carboxylic acid at the 3-position are key functional groups that offer opportunities for further chemical modification and targeted interactions with biological macromolecules.[2] The bromine atom can serve as a handle for cross-coupling reactions to introduce further complexity, while the carboxylic acid is a key functional group for forming esters, amides, or salt bridges with amino acid residues in a protein's active site.
Core Application: Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a major target for therapeutic intervention. The pyrrolopyridine scaffold has been extensively explored for the development of kinase inhibitors.
Mechanism of Action
Derivatives of the pyrrolopyridine core act as ATP-competitive inhibitors. The nitrogen atoms in the pyridine ring and the pyrrole NH group can form crucial hydrogen bonds with the "hinge region" of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase. This binding event blocks the access of ATP to its binding site, thereby inhibiting the phosphotransferase activity of the kinase and disrupting downstream signaling pathways that promote cell proliferation and survival.
Figure 1: General mechanism of kinase inhibition by pyrrolopyridine derivatives.
Comparative Performance of Pyrrolopyridine Analogs
While data for this compound is not yet widely published, studies on its isomers and related structures demonstrate potent and selective kinase inhibition. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] Another class of related compounds, pyrrolo[1,2-b]pyridazine-3-carboxamides, have been identified as potent Janus Kinase (JAK) inhibitors.[4][5]
The table below compares the inhibitory activity of various pyrrolopyridine-based kinase inhibitors against their respective targets.
| Compound Class | Target Kinase(s) | Key Compound Example | IC₅₀ Values | Reference |
| 1H-pyrrolo[2,3-b]pyridines | FGFR1, FGFR2, FGFR3 | Compound 4h | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [3] |
| 5-bromo-7-azaindolin-2-ones | Multiple RTKs | Compound 23p | HepG2: 2.357 µM, A549: 3.012 µM | [6] |
| Pyrrolo[1,2-b]pyridazines | JAK3, TYK2 | Compound 5g | Nanomolar inhibitor of JAK3 and TYK2 | [5] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2 | Compound 5k | EGFR: 79 nM, Her2: 40 nM, VEGFR2: 136 nM | [7] |
This table highlights the potency of the broader pyrrolopyridine scaffold. The IC₅₀ values demonstrate that derivatives can be optimized to achieve nanomolar to low-micromolar potency against various cancer-relevant kinases.
Notably, a study on 5-bromo-7-azaindolin-2-one derivatives, which share the brominated pyrrolopyridine core, showed that the most active compound (23p ) was significantly more potent than the FDA-approved multi-kinase inhibitor Sunitinib against several cancer cell lines (HepG2, A549, and Skov-3).[6] This underscores the potential of this chemical class to yield highly effective anticancer agents.
Role in Antimicrobial Drug Discovery
Beyond oncology, the pyrrole scaffold is a recurring motif in compounds with antimicrobial activity.[8][9] The dihalogenation of pyrrole rings has been shown to be a beneficial substitution for enhancing antibacterial activity.[8] While less explored than its anticancer applications, derivatives of this compound could be investigated for activity against various bacterial strains, particularly Gram-positive bacteria.[8] The unique electronic properties conferred by the fused pyridine ring and the bromo- and carboxylic acid substituents could lead to novel mechanisms of antimicrobial action.
Experimental Protocols: A Generalized Approach
The carboxylic acid moiety of the title compound is a prime site for derivatization to explore structure-activity relationships (SAR). A common and crucial step in this process is amide bond formation, coupling the carboxylic acid with a diverse range of amines to generate a library of candidate compounds for biological screening.
Generalized Protocol for Amide Coupling
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.
Causality Behind Experimental Choices:
-
HATU: Chosen as the coupling reagent for its high efficiency and low rate of racemization. It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate.
-
DIPEA: A non-nucleophilic base used to mop up the acid generated during the reaction and to ensure the amine nucleophile remains deprotonated and reactive.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents without interfering with the reaction.
-
Aqueous Workup: The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and acidic byproducts from the reaction.
Figure 2: Workflow for the synthesis of amide derivatives.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Based on robust evidence from closely related analogs, its primary application lies in the design of novel kinase inhibitors for cancer therapy. The pyrrolopyridine core provides a validated hinge-binding motif, while the bromine and carboxylic acid functional groups offer ideal vectors for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of a diverse library of derivatives from this scaffold and their systematic screening against panels of cancer-relevant kinases. Furthermore, its potential as an antimicrobial agent warrants investigation. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this versatile heterocyclic compound.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid demand a meticulous, informed approach. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a brominated heterocyclic compound. While a specific, comprehensive toxicological profile may not be widely published, its structural components provide a strong basis for a rigorous risk assessment. The pyridine ring is associated with potential toxicity, and organobromine compounds are subject to specific hazardous waste regulations.[1][2][3]
Based on data from closely related structural isomers and parent compounds, the primary hazards are assessed as follows:
-
Serious Eye Irritation: Causes serious eye irritation.[5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation.[5][6]
Therefore, all handling and disposal procedures are designed to prevent ingestion, inhalation, and contact with skin or eyes. This compound must be treated as hazardous waste, with disposal managed through a licensed professional service.[8]
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before you even consider disposal, ensure that all interactions with this compound occur under controlled conditions.
Engineering Controls
Always handle this compound inside a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[1][2][9] The workspace must be well-ventilated.[1][2] An emergency eyewash station and safety shower must be readily accessible.[10]
Personal Protective Equipment (PPE)
PPE is your primary defense against direct exposure. The following are mandatory:
-
Eye Protection: Wear chemical splash goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[1][8]
-
Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable.[1][2] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A fully buttoned, chemical-resistant lab coat is required to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if dust/aerosols are generated outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[11]
| Equipment | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of harmful dust or aerosols. |
| Eye Protection | Chemical Splash Goggles / Face Shield | Protects against splashes and airborne particles causing severe eye irritation. |
| Gloves | Nitrile or Neoprene | Provides a chemical-resistant barrier to prevent skin irritation. |
| Lab Coat | Chemical-Resistant, Fully Buttoned | Protects skin from accidental contact and contamination. |
Spill Management Protocol
Accidental spills require immediate and correct action. The response protocol depends on the scale of the spill.
Small Spill (manageable within 10 minutes by trained personnel)
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][12] Use non-sparking tools.[9][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Place all contaminated materials (absorbent, gloves, cleaning cloths) into the designated hazardous waste container.
Large Spill
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services (e.g., 911).[13]
-
Secure: Secure the area to prevent unauthorized entry.
-
Ventilate: If safe to do so, ensure the area is ventilated.
Step-by-Step Disposal Protocol
This compound must be disposed of as a halogenated organic waste .[14] Halogenated waste streams are typically destroyed via high-temperature incineration at a licensed hazardous waste facility to ensure complete breakdown and prevent the release of harmful byproducts.[14][15]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, spill cleanup debris), in a dedicated, compatible, and sealable waste container.[10][13] The container must be airtight and clearly labeled.
Step 2: Labeling
-
Immediately label the waste container as "Hazardous Waste."
-
The label must clearly state the full chemical name: "this compound."
-
List all components and their approximate percentages if it is a solution.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Add the date when the first waste was added to the container.
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area.
-
Crucially, this is a halogenated organic waste . It must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[10][14] Improper mixing can lead to dangerous chemical reactions.
-
Store the container in a cool, dry, and well-ventilated location away from heat or ignition sources.[9][10][11]
Step 4: Arrange for Professional Disposal
-
Once the container is full or is no longer being used, contact your institution's EH&S department or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
-
Do not attempt to neutralize or dispose of this chemical down the drain.[4][8][9][11] This is strictly prohibited and harmful to the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe management and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. epa.gov [epa.gov]
- 4. aksci.com [aksci.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 5-ブロモ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. combi-blocks.com [combi-blocks.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
The core principle of this guide is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Hazard Assessment: Understanding the Risks
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a solid, powdered substance featuring a brominated pyrrolopyridine core and a carboxylic acid functional group.[2] While a specific Safety Data Sheet (SDS) is not available, data from closely related isomers indicate that this class of compounds should be handled as an irritant.[2] The primary hazards are associated with its physical form and chemical properties.
Key Identified Hazards:
-
Eye Irritation: Similar compounds are classified as causing serious eye irritation.
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Respiratory Irritation: As a powdered substance, it may cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[3][5]
The presence of the carboxylic acid group suggests acidic properties, requiring appropriate precautions.[6] Furthermore, as a brominated aromatic compound, while stable under normal conditions, its reactivity and thermal decomposition products should be considered, especially in the context of disposal.[7]
Table 1: Hazard Summary and Corresponding PPE
| Hazard Category | GHS Hazard Statement (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 standard). A face shield is recommended for bulk handling or when splashes are possible.[4][8] |
| Skin Contact | H315: Causes skin irritation[3] | Chemical-resistant lab coat. Nitrile or butyl rubber gloves.[6] Fully enclosed shoes.[4] |
| Inhalation | H335: May cause respiratory irritation[3] | Handle in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][6] |
| Ingestion | H302: Harmful if swallowed[3][5] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9] |
Strategic PPE Selection and Use: A Step-by-Step Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following workflow provides a logical progression for ensuring adequate protection.
Caption: PPE Selection Workflow for Handling this compound.
Experimental Protocol for PPE Donning and Doffing:
-
Pre-Handling:
-
Donning Sequence:
-
Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.[4]
-
Don safety glasses with side shields or chemical splash goggles.[4]
-
If required, perform a fit test for your respirator.
-
Wash and dry hands thoroughly.
-
Put on chemical-resistant gloves (nitrile is a suitable choice for incidental contact), ensuring they overlap the cuffs of the lab coat.[6]
-
-
Handling the Compound:
-
Post-Handling (Doffing Sequence):
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and regulated aspect of chemical handling.[10] All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials, such as contaminated gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Neutralization: Due to its acidic nature, any spills should be neutralized. However, given its properties as a brominated aromatic, specific institutional guidelines for neutralizing and disposing of such compounds should be followed. A general approach for bromine-containing waste can involve treatment with a reducing agent like sodium bisulfite or sodium thiosulfate, but this should be verified with your institution's environmental health and safety department.[10]
Table 2: Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Route |
| Contaminated Solids (Gloves, Paper Towels, etc.) | Sealable, puncture-resistant container | "Hazardous Waste: Solid, Halogenated Organic" | Institutional Hazardous Waste Program |
| Aqueous Solutions | Sealable, chemically compatible container | "Hazardous Waste: Liquid, Halogenated Organic, Acidic" | Institutional Hazardous Waste Program |
| Neat (Unused) Compound | Original container | "Hazardous Waste: this compound" | Institutional Hazardous Waste Program |
Disposal of brominated compounds may also be achieved through high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission controls to manage by-products.[10] Always adhere to local, state, and federal regulations for hazardous waste disposal.[10]
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Buy 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 [smolecule.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. leelinework.com [leelinework.com]
- 7. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmastate.academy [pharmastate.academy]
- 9. chemscene.com [chemscene.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
